molecular formula C7H13N3 B1598101 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 28739-42-6

3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B1598101
CAS No.: 28739-42-6
M. Wt: 139.2 g/mol
InChI Key: BYGCQGLHPCERCH-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine
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InChI

InChI=1S/C7H13N3/c1-6-7(3-2-4-8)5-9-10-6/h5H,2-4,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGCQGLHPCERCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371721
Record name 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine
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Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28739-42-6
Record name 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine
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Record name 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine is limited in publicly accessible literature. This guide has been constructed through a comprehensive analysis of structurally related compounds and established principles of organic chemistry to provide a predictive yet scientifically grounded resource for researchers.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for treating a diverse range of conditions, from inflammation and cancer to viral infections and neurological disorders.[3][4] Molecules like Celecoxib, a potent anti-inflammatory, and Rimonabant, an anti-obesity agent, underscore the pharmacological potential inherent to the pyrazole core.[1]

This guide focuses on the chemical properties of a specific, less-documented derivative: This compound . By examining its constituent parts—the substituted pyrazole ring and the flexible propanamine side chain—we can infer its behavior and potential utility. The primary amine offers a reactive handle for further chemical modification, making this compound a potentially valuable building block in the synthesis of novel therapeutic agents.[5][6] This document aims to provide a detailed predictive overview of its synthesis, spectroscopic characteristics, reactivity, and potential applications to empower researchers in their drug discovery endeavors.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be reliably predicted based on its structure. The presence of the basic amine and the pyrazole ring will influence its solubility and pKa.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Source
Molecular Formula C₇H₁₃N₃Based on chemical structure
Molecular Weight 139.20 g/mol Based on chemical structure
Appearance Colorless to pale yellow oil or low-melting solidBy analogy to similar alkylamines and pyrazoles
pKa (Conjugate Acid) ~9.5 - 10.5Typical range for a primary alkylamine
LogP ~0.8 - 1.5Estimated based on structure; indicates moderate lipophilicity
Boiling Point >200 °C (estimated)High due to hydrogen bonding capabilities of the amine and pyrazole N-H

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from readily available precursors, primarily involving the construction of the pyrazole ring followed by the elaboration and reduction of a nitrile intermediate. The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic rings, and pyrazoles are known to undergo this reaction, typically at the 4-position.[1]

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Chain Elongation cluster_3 Step 4: Reduction A Pentane-2,4-dione + Hydrazine B 3,5-dimethyl-1H-pyrazole A->B Condensation D 5-methyl-1H-pyrazole-4-carbaldehyde B->D Formylation C Vilsmeier-Haack Reagent (POCl₃, DMF) F 3-(5-methyl-1H-pyrazol-4-yl)acrylonitrile D->F Condensation E Knoevenagel Condensation (Malononitrile, base) H This compound (Target Molecule) F->H Nitrile Reduction G Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: A four-step synthetic route to the target amine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pentane-2,4-dione (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting crude product can often be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a separate flask, cool dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) (1.1 eq). Stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Add the crude 3,5-dimethyl-1H-pyrazole (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • Hydrolysis: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 60-70°C for 2-3 hours. Cool the mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution.

  • Extraction: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 5-methyl-1H-pyrazole-4-carbaldehyde.

Step 3: Knoevenagel Condensation

  • Reaction Setup: Dissolve the aldehyde from Step 2 (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. A precipitate of the product, 3-(5-methyl-1H-pyrazol-4-yl)acrylonitrile, should form.

  • Isolation: Collect the solid by filtration, wash with cold ethanol, and dry.

Step 4: Nitrile Reduction

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Add the acrylonitrile derivative from Step 3 (1.0 eq) portion-wise as a solution in THF, controlling the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Quenching and Work-up: Cool the reaction in an ice bath and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.

Predicted Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl group, the three methylene groups of the propyl chain, the pyrazole ring proton, and the amine protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsIntegrationPredicted δ (ppm)Predicted MultiplicityCoupling To
Pyrazole N-H 1H10.0 - 12.0 (broad)Singlet (broad)-
Pyrazole C-H 1H7.3 - 7.5Singlet-
-CH₂-NH₂ 2H1.5 - 2.5 (broad)Singlet (broad)-
Pyrazole-CH₂ -CH₂-2H2.4 - 2.6Triplet (t)-CH₂-CH₂-NH₂
-CH₂-CH₂ -CH₂-2H1.6 - 1.8Multiplet (m)Pyrazole-CH₂- and -CH₂-NH₂
-CH₂-CH₂-CH₂ -NH₂2H2.7 - 2.9Triplet (t)-CH₂-CH₂-CH₂-
Pyrazole-CH₃ 3H2.1 - 2.3Singlet-

Note: Amine (NH₂) and pyrazole (NH) proton signals are often broad and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, with seven distinct signals corresponding to each unique carbon environment.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted δ (ppm)Rationale
Pyrazole C =N~148Typical for C5 of a substituted pyrazole
Pyrazole C -CH₃~138Typical for C3 of a substituted pyrazole
Pyrazole C -H~130Typical for C4-H in a pyrazole ring
Pyrazole C -CH₂-~115Shielded C4 carbon attached to the alkyl chain
-CH₂-CH₂-CH₂ -NH₂39 - 42Carbon directly attached to the nitrogen
Pyrazole-CH₂-CH₂ -28 - 32Central methylene of the propyl chain
Pyrazole -CH₂-20 - 24Methylene attached to the pyrazole ring
Pyrazole-CH₃ 10 - 14Methyl group on the pyrazole ring

Note: Chemical shifts are estimates and can be influenced by solvent and concentration.[7][8][9]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR: Key expected peaks include a broad N-H stretch around 3300-3500 cm⁻¹ (for both the amine and pyrazole NH), C-H stretches just below 3000 cm⁻¹, and N-H bending around 1600 cm⁻¹.

  • MS: The mass spectrum should show a molecular ion (M⁺) peak at m/z = 139. The fragmentation pattern would likely involve the loss of the amine group and fragmentation of the propyl chain.

Inferred Reactivity and Chemical Behavior

The reactivity of this molecule is dictated by its two primary functional groups: the primary amine and the pyrazole ring.

Diagram 2: Reactivity Map

G cluster_0 Reactivity of this compound cluster_1 Primary Amine cluster_2 Pyrazole Ring Molecule Structure Amine_Reactions Basicity (forms salts with acids) Nucleophilicity: - Acylation (forms amides) - Alkylation (forms secondary/tertiary amines) - Reductive Amination (reacts with carbonyls) Molecule->Amine_Reactions  -CH₂-NH₂ Pyrazole_Reactions Aromaticity N1-H is weakly acidic - Deprotonation with strong base - N-Alkylation/Acylation Electrophilic substitution is disfavored at C4 Molecule->Pyrazole_Reactions  Ring System

Caption: Key reactive sites on the target molecule.

  • Primary Amine: The lone pair of electrons on the nitrogen atom makes the primary amine both basic and nucleophilic.[5][6]

    • Basicity: It will readily react with acids to form ammonium salts, which can be useful for purification and handling.

    • Nucleophilicity: It will react with a variety of electrophiles. This is the most important feature for drug development, as it allows for the facile introduction of new functional groups. Common reactions include:

      • Acylation: Reaction with acid chlorides or anhydrides to form stable amides.

      • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.[5]

      • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines.[10][11]

  • Pyrazole Ring: The pyrazole ring is an aromatic system.[2]

    • The N1-H proton is weakly acidic and can be removed by a strong base, allowing for selective N-alkylation or N-acylation.

    • Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position. However, since this position is already substituted, further electrophilic substitution on the ring would be difficult and require harsh conditions.

Potential Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in active pharmaceutical ingredients.[3][4] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][12]

The title compound, this compound, is a valuable building block for several reasons:

  • Bioisostere: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic rings, offering a different profile of hydrogen bonding, lipophilicity, and metabolic stability.

  • Linker Moiety: The propyl chain provides a flexible linker to connect the pyrazole core to other pharmacophoric elements. The length and flexibility of this linker can be crucial for optimizing binding to a biological target.

  • Synthetic Handle: As previously discussed, the primary amine is an excellent synthetic handle. It allows for the construction of libraries of related compounds through techniques like parallel synthesis, which is a cornerstone of modern lead optimization in drug discovery. For instance, acylation of the amine with a library of carboxylic acids would rapidly generate a diverse set of amides for biological screening.

Conclusion

While direct experimental data on this compound is not widely available, a thorough analysis of its structural components and related chemical literature allows for a robust predictive model of its properties and reactivity. It is a molecule with significant potential as a versatile building block for the synthesis of novel, biologically active compounds. Its accessible synthesis, predictable spectroscopic signature, and the reactive primary amine handle make it an attractive starting point for medicinal chemists and drug development professionals seeking to explore new chemical space around the privileged pyrazole scaffold.

References

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  • Verma, A., Joshi, S., & Singh, D. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 5(12), 547-558. [Link]

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An In-depth Technical Guide to the Synthesis of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing with the readily available 3(5)-methylpyrazole. Key transformations, including Vilsmeier-Haack formylation, Knoevenagel condensation, and subsequent reduction of the resulting nitrile, are discussed in detail. This guide offers field-proven insights into experimental choices, self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The pyrazole nucleus is a key pharmacophore in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics. The title compound, this compound, incorporates a flexible aminopropyl side chain at the C4 position of a methylated pyrazole core, making it an attractive scaffold for library synthesis and lead optimization in drug discovery programs. The strategic placement of the primary amine allows for a multitude of subsequent chemical modifications, enabling the exploration of structure-activity relationships.

This guide outlines a logical and efficient three-step synthesis to access this important molecule, starting from 3(5)-methylpyrazole. The chosen pathway is designed to be robust and scalable, providing researchers with a practical approach to obtaining this versatile intermediate.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward approach. The primary amine can be derived from the reduction of a nitrile group. This nitrile, in turn, can be introduced via a two-carbon extension from a formyl group at the C4 position of the pyrazole ring. This formyl group can be installed onto the pyrazole core using a Vilsmeier-Haack reaction.

Retrosynthesis Target This compound Intermediate2 3-(5-methyl-1H-pyrazol-4-yl)propanenitrile Target->Intermediate2 Reduction Intermediate1 2-( (5-methyl-1H-pyrazol-4-yl)methylene)malononitrile Intermediate2->Intermediate1 Reduction StartingMaterial 5-methyl-1H-pyrazole-4-carbaldehyde Intermediate1->StartingMaterial Knoevenagel Condensation Precursor 3(5)-methylpyrazole StartingMaterial->Precursor Vilsmeier-Haack Formylation

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis involves three key steps:

  • Step 1: Vilsmeier-Haack Formylation of 3(5)-Methylpyrazole to yield 5-methyl-1H-pyrazole-4-carbaldehyde.

  • Step 2: Knoevenagel Condensation of 5-methyl-1H-pyrazole-4-carbaldehyde with malononitrile to afford 2-((5-methyl-1H-pyrazol-4-yl)methylene)malononitrile.

  • Step 3: Reduction of 2-((5-methyl-1H-pyrazol-4-yl)methylene)malononitrile to the target compound, this compound.

Step 1: Vilsmeier-Haack Formylation of 3(5)-Methylpyrazole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems like pyrazoles.[2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]

Step1 cluster_0 Step 1: Vilsmeier-Haack Formylation Reactant 3(5)-methylpyrazole Product 5-methyl-1H-pyrazole-4-carbaldehyde Reactant->Product 1. POCl3, DMF 2. H2O

Caption: Vilsmeier-Haack formylation of 3(5)-methylpyrazole.

Experimental Protocol:

  • Reagents and Materials:

    • 3(5)-Methylpyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.2 equivalents) dropwise. The reaction is exothermic and should be controlled.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 3(5)-methylpyrazole (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous sodium bicarbonate solution until the pH is neutral.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-methyl-1H-pyrazole-4-carbaldehyde.[4]

  • Expert Insights: The regioselectivity of the formylation at the C4 position is driven by the electronic properties of the pyrazole ring. It is crucial to use anhydrous conditions as the Vilsmeier reagent is sensitive to moisture. The workup should be performed carefully due to the exothermic nature of the quenching process.

Step 2: Knoevenagel Condensation

The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, such as malononitrile.[5] This reaction is typically base-catalyzed.

Step2 cluster_1 Step 2: Knoevenagel Condensation Reactant1 5-methyl-1H-pyrazole-4-carbaldehyde Product 2-((5-methyl-1H-pyrazol-4-yl)methylene)malononitrile Reactant1->Product Reactant2 Malononitrile Reactant2->Product Piperidine, Ethanol

Caption: Knoevenagel condensation to form the dinitrile intermediate.

Experimental Protocol:

  • Reagents and Materials:

    • 5-methyl-1H-pyrazole-4-carbaldehyde

    • Malononitrile

    • Piperidine

    • Ethanol

    • Deionized water

  • Procedure:

    • To a solution of 5-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).

    • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC. A precipitate may form as the reaction proceeds.

    • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

    • Filter the solid product, wash with cold ethanol, and then with water.

    • Dry the product under vacuum to yield 2-((5-methyl-1H-pyrazol-4-yl)methylene)malononitrile.[6]

  • Expert Insights: The use of a mild base like piperidine is sufficient to catalyze the condensation. The reaction is often high-yielding, and the product may precipitate directly from the reaction mixture, simplifying purification.

Step 3: Reduction of the Dinitrile

The final step involves the reduction of both the carbon-carbon double bond and the two nitrile groups to afford the desired primary amine. This can be achieved through catalytic hydrogenation or with a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄). Catalytic hydrogenation is often preferred for its milder conditions and easier workup.

Step3 cluster_2 Step 3: Reduction Reactant 2-((5-methyl-1H-pyrazol-4-yl)methylene)malononitrile Product This compound Reactant->Product H2, Raney Ni or Pd/C or 1. LiAlH4, THF 2. H2O

Caption: Reduction of the dinitrile to the target amine.

Experimental Protocol (Catalytic Hydrogenation):

  • Reagents and Materials:

    • 2-((5-methyl-1H-pyrazol-4-yl)methylene)malononitrile

    • Raney Nickel or Palladium on Carbon (Pd/C, 10 wt%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-((5-methyl-1H-pyrazol-4-yl)methylene)malononitrile (1 equivalent) in methanol or ethanol.

    • Add a catalytic amount of Raney Nickel (slurry in water, washed with the reaction solvent) or 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature until the hydrogen uptake ceases. The reaction progress can be monitored by TLC or LC-MS.

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel or by crystallization to yield this compound.[7]

Experimental Protocol (LiAlH₄ Reduction):

  • Reagents and Materials:

    • 2-((5-methyl-1H-pyrazol-4-yl)methylene)malononitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate decahydrate or a standard Fieser workup (water, 15% NaOH solution, water)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (excess, e.g., 4-5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-((5-methyl-1H-pyrazol-4-yl)methylene)malononitrile (1 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford the final product.

  • Expert Insights: Catalytic hydrogenation is generally the cleaner and safer method. When using Raney Nickel, it is important to handle it as a slurry as it is pyrophoric when dry. For the LiAlH₄ reduction, the quenching procedure must be performed with extreme caution due to the vigorous reaction with water. The Fieser workup is a reliable method for quenching LiAlH₄ reactions and obtaining a filterable solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -CHO, -C≡N, -NH₂).

Table 1: Expected Analytical Data

CompoundTechniqueExpected Key Signals
5-methyl-1H-pyrazole-4-carbaldehyde¹H NMR (CDCl₃, δ ppm)~9.8 (s, 1H, CHO), ~7.9 (s, 1H, pyrazole-H), ~2.5 (s, 3H, CH₃)
IR (cm⁻¹)~1670 (C=O stretch)
2-((5-methyl-1H-pyrazol-4-yl)methylene)malononitrile¹H NMR (CDCl₃, δ ppm)~8.0 (s, 1H, vinyl-H), ~7.8 (s, 1H, pyrazole-H), ~2.6 (s, 3H, CH₃)
IR (cm⁻¹)~2220 (C≡N stretch)
This compound¹H NMR (CDCl₃, δ ppm)~2.8-2.6 (m, 4H, CH₂CH₂NH₂), ~1.8-1.6 (m, 2H, CH₂CH₂CH₂), ~2.3 (s, 3H, CH₃)
IR (cm⁻¹)~3400-3200 (N-H stretch)

Safety Considerations

  • Vilsmeier-Haack Reaction: POCl₃ is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]

  • Knoevenagel Condensation: Piperidine is a toxic and flammable liquid. Handle with care in a fume hood.

  • Reduction:

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged. Raney Nickel is pyrophoric and must be handled with care.

    • LiAlH₄ Reduction: LiAlH₄ is a highly reactive and water-sensitive reagent. It can ignite upon contact with water or moist air. All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure is highly exothermic and must be performed slowly and with caution.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Saudi Chemical Society. [Link]

  • Catalytic hydrogenation process for preparing pyrazoles.
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier Reaction. YouTube. [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]

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An In-depth Technical Guide to 3-(Pyrazolyl)propan-1-amines: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A note on the subject compound: Publicly available scientific data for 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine is limited. Therefore, this guide will focus on a closely related and well-documented analogue, 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine , to provide a comprehensive and technically robust resource for researchers. The principles of synthesis, characterization, and the vast potential in medicinal chemistry are largely transferable across such closely related isomers.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for a multitude of chemical modifications have cemented its status as a "privileged structure." Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2] This has led to their incorporation into numerous FDA-approved drugs, highlighting their clinical significance.[1] This guide provides an in-depth exploration of a representative pyrazole-containing building block, 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine, covering its fundamental properties, a detailed synthetic approach, methods of characterization, and its potential applications in the development of novel therapeutics.

Physicochemical Properties of 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine-
CAS Number 1314909-50-6[3]
Molecular Formula C₇H₁₃N₃[3]
Molecular Weight 139.20 g/mol [3]
Canonical SMILES CN1N=CC=C1CCCN[3]
InChI Key GGQSBSVBYVTPHI-UHFFFAOYSA-N-

Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine: A Plausible Synthetic Route

A logical retrosynthetic analysis suggests that the target molecule can be derived from a pyrazole precursor bearing a three-carbon chain that can be converted to a primary amine. A common and effective strategy involves the reduction of a nitrile group. This leads to a synthetic pathway starting from a suitable 1,3-dicarbonyl compound and methylhydrazine.

Synthesis_Workflow cluster_0 Part 1: Pyrazole Ring Formation cluster_1 Part 2: Amine Formation Start 5-Oxohexanenitrile (1,3-Dicarbonyl Precursor) Knorr Knorr Pyrazole Synthesis (Condensation) Start->Knorr Methylhydrazine Methylhydrazine Methylhydrazine->Knorr Intermediate1 3-(1-Methyl-1H-pyrazol-5-yl)propanenitrile Knorr->Intermediate1 Reduction Nitrile Reduction (e.g., LiAlH₄ or H₂/Raney Ni) Intermediate1->Reduction FinalProduct 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine Reduction->FinalProduct

A plausible synthetic workflow for 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine.
Experimental Protocol (Proposed)

This proposed protocol is based on well-established chemical transformations and should be considered a starting point for experimental design. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary.

Part 1: Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)propanenitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-oxohexanenitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. The reaction may be exothermic, and cooling may be required to maintain a controlled temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(1-methyl-1H-pyrazol-5-yl)propanenitrile.

Part 2: Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a dropping funnel and a reflux condenser.

  • Addition of Nitrile: Dissolve the 3-(1-methyl-1H-pyrazol-5-yl)propanenitrile from Part 1 in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reduction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel (using a more polar eluent system such as dichloromethane/methanol/ammonia) to afford the final product, 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine.

Spectroscopic Characterization

Structural elucidation of the synthesized compound is unequivocally achieved through a combination of spectroscopic techniques. While experimental spectra for 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine are not publicly available, the expected spectral features can be inferred from closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine, the following signals would be expected:

  • ¹H NMR:

    • Singlets for the N-methyl group and the pyrazole ring protons.

    • Multiplets for the three methylene groups of the propanamine chain, with characteristic chemical shifts influenced by their proximity to the pyrazole ring and the amine group.

    • A broad singlet for the -NH₂ protons, which may exchange with D₂O.

  • ¹³C NMR:

    • Distinct signals for the carbons of the pyrazole ring.

    • A signal for the N-methyl carbon.

    • Signals for the three methylene carbons of the propanamine chain.

As a representative example, the NMR data for a similar compound, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, shows a characteristic singlet for the pyrazole ring proton (H-4) at δ = 5.74 ppm and the N-methyl protons at δ = 3.40 ppm.[1] The carbon of the pyrazole ring (C-4) appears at δ = 103.7 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine include:

  • N-H stretching: A broad absorption in the range of 3300-3500 cm⁻¹ characteristic of the primary amine.

  • C-H stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.

  • C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the pyrazole ring.

  • N-H bending: An absorption around 1600 cm⁻¹.

For instance, the FTIR spectrum of a related pyrazole derivative shows characteristic C=N and C=C stretching vibrations overlapping at 1595 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine, the expected molecular ion peak [M]⁺ would be at m/z 139, corresponding to its molecular weight. The high-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₇H₁₃N₃. Predicted mass spectrometry data suggests a prominent [M+H]⁺ ion at m/z 140.11823 in positive ion mode.

Applications in Drug Discovery

The pyrazole scaffold is a versatile template in medicinal chemistry due to its ability to engage in various biological interactions. The presence of a primary amine in 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine provides a crucial handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules with tailored pharmacological activities.

Pyrazole_Applications cluster_apps Therapeutic Targets & Applications Pyrazole Pyrazole Scaffold 3-(Pyrazolyl)propanamine Derivative Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Pyrazole:port->Kinase Scaffold for ATP-mimetics CNS CNS Disorders (e.g., Antidepressant, Neuroprotective) Pyrazole:port->CNS Modulation of Receptors/Enzymes Inflammation Anti-inflammatory (e.g., COX Inhibition) Pyrazole:port->Inflammation Bioisosteric Replacement Infectious Anti-infective (Antibacterial, Antiviral) Pyrazole:port->Infectious Interaction with Microbial Targets Cancer Cancer Kinase->Cancer Leads to Anticancer Agents Neuro Neuro CNS->Neuro Leads to Neurological Drugs Pain Pain Inflammation->Pain Leads to Analgesics

The central role of the pyrazole scaffold in targeting diverse biological pathways.
Kinase Inhibitors

A significant number of clinically approved and investigational anticancer drugs are kinase inhibitors, and many of these incorporate a pyrazole ring.[5][6] The pyrazole scaffold can act as an ATP-mimetic, binding to the ATP-binding pocket of kinases and inhibiting their activity. The propanamine side chain of the title compound can be functionalized to introduce substituents that enhance binding affinity and selectivity for specific kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in oncology.[7]

Central Nervous System (CNS) Disorders

Pyrazole derivatives have shown promise in the treatment of various CNS disorders.[8] They have been investigated as antidepressants, anxiolytics, and for their potential in managing neurodegenerative diseases. The structural features of pyrazoles allow them to cross the blood-brain barrier and interact with CNS targets like monoamine oxidase (MAO) enzymes or specific neurotransmitter receptors.

Anti-inflammatory and Analgesic Agents

The discovery of Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, revolutionized the treatment of inflammation and pain. This highlights the potential of the pyrazole scaffold in designing novel anti-inflammatory and analgesic drugs.[2] The propanamine moiety can be used to link the pyrazole core to other pharmacophores that modulate inflammatory pathways.

Conclusion

3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine, as a representative of the broader class of pyrazole-containing building blocks, is a molecule of significant interest to the drug discovery community. Its straightforward, albeit proposed, synthesis and the versatility of its pyrazole core and primary amine functional group make it an attractive starting point for the development of compound libraries targeting a wide array of diseases. From oncology to neuropharmacology, the principles and applications discussed in this guide underscore the enduring importance of the pyrazole scaffold in the quest for novel and effective therapeutics.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

  • 3-(1-methyl-1h-pyrazol-5-yl)propan-1-amine. PubChem. Available at: [Link]

  • IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. Available at: [Link]

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  • synthesis of pyrazoles. YouTube. Available at: [Link]

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  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Taylor & Francis Online. Available at: [Link]

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An In-depth Technical Guide to the Potential Therapeutic Targets of Methyl-pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of approved drugs with a broad spectrum of therapeutic applications, from anti-inflammatory agents to targeted cancer therapies.[2][3][4][5] This guide focuses specifically on methyl-pyrazole compounds, a subset that has demonstrated significant potential in modulating key biological pathways implicated in various diseases. We will delve into the core therapeutic targets of these compounds, exploring the underlying mechanisms of action and providing a framework for future drug discovery and development efforts. This document will serve as a technical resource, synthesizing current knowledge and offering field-proven insights for researchers actively engaged in this promising area of medicinal chemistry.

Introduction: The Pyrazole Core and the Significance of Methyl Substitution

The versatility of the pyrazole ring is a cornerstone of its success in drug discovery.[1][6] This scaffold can engage in various non-covalent interactions, including hydrogen bonding, and its substitution pattern can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.[4] The introduction of a methyl group to the pyrazole core can have profound effects on a compound's biological activity. Methylation can enhance metabolic stability, improve lipophilicity for better cell permeability, and provide crucial steric hindrance that can dictate target selectivity.[7] For instance, the meta-methyl substitution on a pyrazole ring has been linked to a reduction in the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Key Therapeutic Target Classes for Methyl-pyrazole Compounds

Methyl-pyrazole derivatives have shown remarkable efficacy in targeting a diverse range of proteins implicated in human diseases. The following sections will provide a detailed overview of the most prominent target classes.

Protein Kinases: A Major Frontier in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][8] The pyrazole scaffold has proven to be an exceptional framework for the development of potent and selective kinase inhibitors.[1]

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine-mediated cell growth and immune responses.[6] Aberrant JAK signaling is implicated in various cancers and autoimmune disorders.[1] Several methyl-pyrazole containing compounds have been developed as potent JAK inhibitors. For example, Ruxolitinib, a disubstituted pyrazole derivative, is an approved drug for the treatment of myelofibrosis.[2][3]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its genetic alterations are associated with several cancers, including non-small cell lung cancer (NSCLC).[9][10][11] Crizotinib, another pyrazole-containing drug, is an effective ALK inhibitor used in the treatment of ALK-positive NSCLC.[3][12][13]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[14][15] A number of 1,3,4-trisubstituted pyrazoles have demonstrated potent inhibitory activity against CDKs.[14]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[14][16] Several pyrazole derivatives have been identified as potent inhibitors of VEGFR-2, a primary transducer of VEGF-dependent angiogenesis.[16]

  • Bruton's Tyrosine Kinase (BTK): BTK is a nonreceptor tyrosine kinase that is a major therapeutic target for B-cell malignancies.[17] Pirtobrutinib, a recently approved drug for mantle cell lymphoma, is a tetra-substituted pyrazole derivative that acts as a reversible BTK inhibitor.[3][17]

  • PI3K/AKT/mTOR Pathway: This is a critical intracellular signaling cascade that promotes cell growth and survival.[6] Its aberrant activation is a common feature in many cancers, and methyl-pyrazole derivatives have been shown to modulate this pathway.[6]

Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain

The inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[18][19][20]

  • COX-2: Celecoxib, a well-known NSAID, is a pyrazole derivative that selectively inhibits COX-2.[18][21][22] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

Phosphodiesterases (PDEs): Modulators of Second Messenger Signaling

Phosphodiesterases are enzymes that break down cyclic nucleotides, such as cyclic GMP (cGMP), which act as second messengers in various signaling pathways.

  • PDE5: Sildenafil, a pyrazole analog, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[7][23][24] By inhibiting the degradation of cGMP, sildenafil leads to smooth muscle relaxation and vasodilation, the basis for its use in treating erectile dysfunction.[24]

Other Emerging Targets

The therapeutic potential of methyl-pyrazole compounds extends beyond the well-established targets listed above. Ongoing research has identified several other promising areas:

  • Myeloid Cell Leukemia-1 (MCL-1): MCL-1 is an anti-apoptotic member of the BCL-2 family that is overexpressed in various tumors.[25] Selective MCL-1 inhibitors are being investigated to overcome drug resistance to BCL-2 inhibitors.[25] Phenylpyrazole derivatives have recently been identified as a new class of selective MCL-1 inhibitors.[25]

  • Opioid Receptors and Ion Channels: Certain pyrazole analogs have demonstrated antinociceptive effects through the activation of opioid receptors and the blockage of acid-sensing ion channels.[7]

  • Glycogen Synthase Kinase 3β (GSK3β) and Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2): These are key targets in neurodegenerative diseases, and some pyrazole derivatives have shown neuroprotective activity by inhibiting GSK3β and inducing Nrf2.[7]

Methodologies for Target Identification and Validation

The identification and validation of therapeutic targets for novel methyl-pyrazole compounds is a critical step in the drug discovery process. A multi-faceted approach combining computational and experimental methods is typically employed.

In Silico Approaches: Paving the Way for Discovery
  • Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It is a valuable tool for virtual screening of large compound libraries and for understanding the binding mode of hit compounds.

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can be used to search for novel compounds with similar activity.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and to guide lead optimization.

In Vitro Experimental Workflows

A systematic progression of in vitro assays is essential to confirm the activity of methyl-pyrazole compounds and to elucidate their mechanism of action.

Experimental Workflow for Target-Based Screening

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Selectivity cluster_2 Cellular Activity Compound Library Compound Library Primary Assay Primary Biochemical Assay (e.g., Kinase Inhibition Assay) Compound Library->Primary Assay Screening Hit Identification Hit Identification (Potency Cutoff) Primary Assay->Hit Identification Dose-Response Dose-Response Curve (IC50 Determination) Hit Identification->Dose-Response Selectivity Panel Selectivity Profiling (Against Related Targets) Dose-Response->Selectivity Panel Cell-Based Assays Cellular Potency Assays (e.g., Proliferation, Apoptosis) Selectivity Panel->Cell-Based Assays Target Engagement Target Engagement Assays (e.g., Western Blot, CETSA) Cell-Based Assays->Target Engagement Lead Candidate Lead Candidate Target Engagement->Lead Candidate

Caption: A generalized workflow for identifying and validating target-specific methyl-pyrazole inhibitors.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate solution (e.g., a peptide or protein), and ATP solution. Prepare serial dilutions of the methyl-pyrazole test compounds.

  • Assay Plate Setup: Add the assay buffer, kinase enzyme, and test compound to the wells of a microplate. Incubate for a predetermined time to allow for compound binding.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at a specific temperature for a set duration.

  • Stop Reaction and Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate. The signal is typically read on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity).

Cellular and In Vivo Validation

Promising compounds from in vitro assays are further evaluated in cellular models and then in animal models to assess their efficacy and safety.

  • Cell-Based Assays: These assays determine the effect of the compounds on cellular processes such as proliferation, apoptosis, and cell cycle progression.

  • Target Engagement Assays: Techniques like Western blotting and Cellular Thermal Shift Assay (CETSA) are used to confirm that the compound is binding to its intended target within the cell.

  • In Vivo Efficacy Studies: Animal models of disease (e.g., tumor xenografts in mice) are used to evaluate the therapeutic efficacy of the lead compounds.

  • Pharmacokinetic and Toxicological Studies: These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their potential toxicity.

Signaling Pathway Modulation by Methyl-pyrazole Compounds

Methyl-pyrazole derivatives exert their therapeutic effects by modulating key signaling pathways. The following diagrams illustrate the points of intervention for these compounds in two major cancer-related pathways.

Inhibition of the JAK/STAT Signaling Pathway

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT-P STAT (Phosphorylated) STAT->STAT-P Dimerization STAT-P->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Methyl-pyrazole Compound Methyl-pyrazole Compound Methyl-pyrazole Compound->JAK Inhibits

Caption: Methyl-pyrazole compounds can inhibit the JAK/STAT pathway by blocking the phosphorylation of STAT proteins.[6]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Methyl-pyrazole Compound Methyl-pyrazole Compound Methyl-pyrazole Compound->PI3K Inhibits

Sources

Spectroscopic Data of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a substituted pyrazole ring linked to a flexible propyl amine chain, presents a versatile scaffold for the synthesis of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the primary amine group offers a key site for further functionalization.[1]

A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including detailed experimental protocols and interpretation of the spectral features. The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related molecules.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[2][3][4][5] The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (N-H).[6]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.

    • The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024-4096 scans).

    • The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. Chemical shifts are predicted based on the analysis of similar structures and known substituent effects.[6][7][8][9]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3 (pyrazole ring)~7.3s1H-
NH (pyrazole ring)Broad, ~10-12br s1H-
CH₂ (C6)~2.5t2H~7-8
CH₂ (C7)~1.8quint2H~7-8
CH₂ (C8)~2.8t2H~7-8
NH₂ (amine)Broad, ~1.5-3.0br s2H-
CH₃ (C10)~2.2s3H-
Interpretation of the ¹H NMR Spectrum
  • Pyrazole Ring Protons: The proton at the C3 position of the pyrazole ring is expected to appear as a singlet around 7.3 ppm. The N-H proton of the pyrazole ring will likely be a broad singlet at a downfield chemical shift (10-12 ppm), and its position can be highly dependent on the solvent and concentration.

  • Propyl Chain Protons: The three methylene groups of the propyl chain will exhibit distinct signals. The CH₂ group adjacent to the pyrazole ring (C6) is expected to be a triplet around 2.5 ppm. The central CH₂ group (C7) will appear as a quintet (or multiplet) around 1.8 ppm due to coupling with the two adjacent CH₂ groups. The CH₂ group attached to the amine (C8) will be a triplet around 2.8 ppm, shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

  • Amine Protons: The two protons of the primary amine will typically appear as a broad singlet between 1.5 and 3.0 ppm. The chemical shift and broadness are influenced by hydrogen bonding and exchange with residual water in the solvent.

  • Methyl Protons: The methyl group attached to the pyrazole ring (C10) will be a sharp singlet at approximately 2.2 ppm.

Predicted ¹³C NMR Data

The predicted ¹³C NMR data for this compound is presented below. These predictions are based on established chemical shift values for pyrazole derivatives and alkyl amines.[10][11][12][13][14][15][16]

Carbon Assignment Predicted Chemical Shift (ppm)
C3 (pyrazole ring)~135
C4 (pyrazole ring)~115
C5 (pyrazole ring)~148
C6~25
C7~30
C8~40
C10~12
Interpretation of the ¹³C NMR Spectrum
  • Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring will resonate in the aromatic region. The C5 carbon, being adjacent to two nitrogen atoms and bearing the methyl group, is expected to be the most downfield at around 148 ppm. The C3 carbon will likely appear around 135 ppm, while the C4 carbon, substituted with the propyl chain, is predicted to be the most upfield of the ring carbons at approximately 115 ppm.

  • Propyl Chain Carbons: The three sp³ hybridized carbons of the propyl chain will appear in the upfield region of the spectrum. The C8 carbon, directly attached to the electronegative nitrogen of the amine, will be the most downfield of the three, around 40 ppm. The C6 and C7 carbons are expected at approximately 25 and 30 ppm, respectively.

  • Methyl Carbon: The methyl carbon (C10) will resonate at a characteristic upfield position, around 12 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine and the pyrazole ring, as well as C-H and C-N bonds.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.[17] Press the mixture into a thin, transparent pellet using a hydraulic press.[18]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[17] This method requires minimal sample preparation.

    • Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or NaCl plates.[19]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the instrument and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Predicted IR Data

The following table summarizes the expected characteristic IR absorption bands for this compound.[20][21][22][23][24]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400-3250N-H stretch (primary amine, asymmetric and symmetric)Medium
3150-3000N-H stretch (pyrazole ring)Medium, broad
2960-2850C-H stretch (aliphatic)Medium-Strong
1650-1580N-H bend (primary amine)Medium
1550-1450C=N and C=C stretch (pyrazole ring)Medium-Strong
1470-1430C-H bend (aliphatic)Medium
1250-1020C-N stretch (aliphatic amine)Medium-Weak
910-665N-H wag (primary amine)Broad, Strong
Interpretation of the IR Spectrum
  • N-H Stretching: The most diagnostic region for this molecule will be the N-H stretching region. Two distinct bands are expected for the primary amine group between 3400 and 3250 cm⁻¹, corresponding to the asymmetric and symmetric stretches.[20][22] A broader absorption between 3150 and 3000 cm⁻¹ is characteristic of the N-H stretch of the pyrazole ring.[25]

  • C-H Stretching: Strong to medium intensity bands in the 2960-2850 cm⁻¹ region will confirm the presence of the aliphatic C-H bonds of the propyl chain and the methyl group.

  • N-H Bending and Wagging: An N-H bending vibration for the primary amine should be observable in the 1650-1580 cm⁻¹ range.[20] A strong, broad band between 910 and 665 cm⁻¹ due to N-H wagging is also a key indicator of a primary amine.

  • Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will give rise to absorptions in the 1550-1450 cm⁻¹ region.[26]

  • C-N Stretching: The C-N stretching of the aliphatic amine is expected to appear as a medium to weak band in the 1250-1020 cm⁻¹ range.[20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[27][28][29][30] This process, known as electron ionization, causes the molecule to lose an electron, forming a molecular ion (M⁺•).[31]

  • Mass Analysis:

    • The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum Data

The predicted mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Notes
153[M]⁺•Molecular ion. Expected to be an odd number due to the presence of three nitrogen atoms (Nitrogen Rule).[21]
124[M - C₂H₅]⁺Loss of an ethyl radical.
96[Pyrazolyl-CH₂]⁺Cleavage of the C-C bond beta to the pyrazole ring.
82[Methylpyrazole]⁺Cleavage of the propyl chain.
30[CH₂NH₂]⁺Alpha-cleavage of the C-C bond adjacent to the amine, a characteristic fragmentation for primary amines.[32][33]
Interpretation of the Mass Spectrum
  • Molecular Ion: The molecular formula of this compound is C₈H₁₅N₃, which corresponds to a molecular weight of 153.22 g/mol . The molecular ion peak (M⁺•) is therefore expected at m/z 153. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the presence of three nitrogen atoms in this molecule.[21] The intensity of the molecular ion peak for aliphatic amines can sometimes be weak.[34]

  • Fragmentation Pattern: Electron ionization is a "hard" ionization technique that causes significant fragmentation, providing valuable structural information.[29]

    • Alpha-Cleavage: A dominant fragmentation pathway for primary amines is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.[32][33] This would result in the formation of a resonance-stabilized iminium ion at m/z 30 ([CH₂NH₂]⁺), which is often the base peak in the spectrum of primary amines.

    • Cleavage of the Propyl Chain: Fragmentation can also occur along the propyl chain. Cleavage beta to the pyrazole ring would yield a fragment at m/z 96.

    • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, although it is a relatively stable aromatic system.[35][36][37][38] Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂.

cluster_main Proposed Mass Spectrometry Fragmentation Pathway M [C₈H₁₅N₃]⁺• m/z = 153 F1 [CH₂NH₂]⁺ m/z = 30 M->F1 α-cleavage F2 [C₆H₉N₂]⁺ m/z = 109 M->F2 - C₃H₆ F3 [C₅H₇N₂-CH₂]⁺ m/z = 96 M->F3 - C₃H₇N

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers and scientists in the field of drug discovery and development. By understanding the expected spectral features, chemists can confidently confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent research endeavors. The interplay of these spectroscopic techniques provides a self-validating system for the structural elucidation of this important heterocyclic compound.

References

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The Pyrazole Core: From 19th-Century Discovery to a Privileged Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—stands out as a "privileged scaffold." This designation is not arbitrary; it is earned through the consistent and versatile performance of pyrazole-containing compounds in a multitude of therapeutic areas.[1][2] From managing inflammation to combating cancer and viral infections, the pyrazole core has become a cornerstone of modern medicinal chemistry.[3][4] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have led to a significant increase in the number of pyrazole-based drugs approved by the U.S. Food and Drug Administration (FDA), particularly in the last decade.[2] This guide provides a technical overview of the historical discovery, synthetic evolution, and profound impact of novel pyrazole compounds in the field of drug development, offering field-proven insights for the modern researcher.

Historical Milestones: The Genesis of a Therapeutic Powerhouse

The story of pyrazole begins in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883, who discovered a derivative, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate and phenylhydrazine.[3][5] This pioneering work laid the foundation for what would become a cornerstone reaction in heterocyclic synthesis. Just a few years later, in 1889, Eduard Buchner achieved the first synthesis of the parent pyrazole compound itself.[3][5]

While these initial discoveries were chemically significant, the therapeutic potential of pyrazoles was soon realized with the development of Antipyrine (Phenazone), one of the earliest synthetic analgesics and antipyretics. This marked the beginning of the pyrazole family's journey in medicine. However, it was the late 20th and early 21st centuries that witnessed an explosion of interest in pyrazole-based drugs, a trend underscored by the growing number of FDA approvals for compounds targeting a wide array of diseases.[2] The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the predominantly synthetic origin of this important class of compounds in drug discovery.[6]

The Cornerstone of Synthesis: The Knorr Pyrazole Synthesis

The enduring relevance of pyrazoles in medicinal chemistry is partly due to their accessible synthesis. The classical and most fundamental method is the Knorr Pyrazole Synthesis , first reported by Ludwig Knorr in 1883.[7] This reaction involves the acid-catalyzed condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[8][9]

Causality Behind the Knorr Synthesis

The robustness of the Knorr synthesis lies in a straightforward and high-yield pathway to a stable aromatic system. The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an imine intermediate.[9][10] The second nitrogen atom then attacks the remaining carbonyl group in an intramolecular fashion.[9] This cyclization is followed by a dehydration step, which is the thermodynamic driving force of the reaction, leading to the formation of the stable, aromatic pyrazole ring.[10] The choice of substituents on the hydrazine and the dicarbonyl compound allows for the controlled synthesis of a diverse library of pyrazole derivatives.

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1_CO_CH2_CO_R2 1,3-Dicarbonyl Compound Imine Imine Intermediate R1_CO_CH2_CO_R2->Imine + Hydrazine (Nucleophilic Attack) R3_NH_NH2 Hydrazine Derivative R3_NH_NH2->Imine Cyclic_Intermediate Cyclic Hemiaminal Imine->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Dehydration & Aromatization) Celecoxib_Synthesis Celecoxib Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_purification Purification cluster_product Final Product Diketone 4,4,4-trifluoro-1-(4-methylphenyl) -butane-1,3-dione Condensation Knorr Pyrazole Synthesis: Condensation & Cyclization Diketone->Condensation Hydrazine 4-Sulfonamidophenylhydrazine Hydrochloride Hydrazine->Condensation Crude Crude Celecoxib Condensation->Crude Reaction in solvent (e.g., Toluene, Esters) Recrystallization Recrystallization (e.g., from alcohol/water or aromatic hydrocarbon solvents) Crude->Recrystallization Dissolution & Precipitation Celecoxib Purified Celecoxib API Recrystallization->Celecoxib

Celecoxib Synthesis and Purification Workflow
Experimental Protocol: Synthesis of Celecoxib

The following protocol is a representative example based on established methodologies for the synthesis of Celecoxib. [11] Objective: To synthesize Celecoxib via the Knorr condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfonamidophenylhydrazine.

Materials:

  • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • 4-sulfonamidophenylhydrazine hydrochloride

  • Toluene or an alkyl ester (e.g., ethyl acetate) as solvent

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of the 1,3-Diketone: The starting diketone can be prepared by a Claisen condensation between 4-methylacetophenone and an appropriate trifluoroacetate ester (e.g., isopropyltrifluoroacetate) in the presence of a base like sodium methoxide in a suitable solvent such as toluene. [11]2. Condensation Reaction:

    • To a reaction vessel, add 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione and the chosen solvent (e.g., toluene).

    • Add 4-sulfonamidophenylhydrazine or its hydrochloride salt to the mixture.

    • Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours) to drive the condensation and cyclization. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature. [11] * If necessary, wash the organic layer with water and dilute acid to remove any unreacted hydrazine salt or impurities.

    • Distill off the solvent under reduced pressure to obtain the crude Celecoxib product.

  • Purification:

    • The crude solid is purified by recrystallization. A common method involves dissolving the crude product in a suitable solvent mixture, such as methanol/water or toluene, at an elevated temperature and then allowing it to cool slowly to form pure crystals. [12] * Filter the purified crystals, wash with a cold solvent, and dry under vacuum to yield the final Celecoxib Active Pharmaceutical Ingredient (API).

Self-Validating System: The purity of the final compound must be rigorously validated. This is achieved through a combination of techniques:

  • Melting Point Analysis: Comparison with the known melting point of Celecoxib.

  • Spectroscopic Analysis: Confirmation of the chemical structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Chromatographic Purity: Assessment by HPLC to quantify any residual impurities.

The Modern Era: A Timeline of Pyrazole-Based Drug Approvals

The versatility of the pyrazole scaffold is best illustrated by the diverse range of drugs approved by the FDA, especially in recent years. These drugs target a wide spectrum of diseases, from cancer to viral infections and cardiovascular conditions, cementing pyrazole's status as a privileged structure in drug discovery. [1][2]

Drug Name (Brand Name) Year of Approval (US) Therapeutic Area Mechanism of Action
Sildenafil (Viagra®) 1998 Erectile Dysfunction Phosphodiesterase-5 (PDE5) inhibitor. [1]
Celecoxib (Celebrex®) 1998 Anti-inflammatory Selective COX-2 inhibitor. [4]
Edaravone (Radicava®) 2016 Amyotrophic Lateral Sclerosis (ALS) Free radical scavenger. [1]
Berotralstat (Orladeyo®) 2020 Hereditary Angioedema Plasma kallikrein inhibitor. [2]
Selpercatinib (Retevmo®) 2020 Cancer (NSCLC, Thyroid) RET kinase inhibitor. [1]
Lenacapavir (Sunlenca®) 2022 HIV/AIDS HIV-1 capsid inhibitor. [1]
Futibatinib (Lytgobi®) 2022 Bile Duct Cancer Fibroblast growth factor receptor 2 (FGFR2) inhibitor. [1]
Pirtobrutinib (Jaypirca®) 2023 Mantle Cell Lymphoma Bruton's tyrosine kinase (BTK) inhibitor. [1]

| Zavegepant (Zavzpret™) | 2023 | Migraine | Calcitonin gene-related peptide (CGRP) receptor antagonist. [1]|

Conclusion

The journey of pyrazole compounds from their discovery in the 1880s to their current prominence in modern medicine is a testament to their remarkable chemical and pharmacological properties. The simple yet elegant Knorr synthesis provided the initial gateway to this class of compounds, a method that has been refined and expanded upon over the decades. Today, the pyrazole core is a validated and highly successful scaffold in rational drug design, enabling the development of highly selective and potent drugs for a myriad of complex diseases. For researchers and drug development professionals, a deep understanding of the history, synthesis, and application of pyrazoles is not just an academic exercise but a practical tool for crafting the next generation of innovative therapeutics.

References

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  • Title: US7919633B2 - Process for preparation of celecoxib - Google Patents.
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  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Source: Research & Reviews: Journal of Medicinal & Organic Chemistry. URL: [Link]

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In Silico Prediction of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of the novel compound, 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that mirrors the scientific discovery process. We will delve into the causality behind methodological choices, ensuring a self-validating and robust predictive workflow.

Introduction: The Rationale for In Silico Bioactivity Profiling

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen issues with efficacy and safety.[1][2] In silico (computer-based) prediction of a compound's biological activity and pharmacokinetic profile has become an indispensable tool in modern drug discovery.[3] By modeling interactions at a molecular level, we can prioritize promising candidates, identify potential liabilities, and generate testable hypotheses, thereby de-risking and accelerating the development pipeline.

This guide focuses on this compound, a compound belonging to the pyrazole class of heterocycles. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and anticancer effects. This inherent potential makes our subject compound a compelling candidate for computational investigation.

Our exploration will be multi-faceted, employing a suite of complementary in silico techniques to build a comprehensive bioactivity profile. We will navigate through target identification, molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Foundational Steps: Ligand and Target Preparation

A robust in silico workflow begins with meticulous preparation of the small molecule (ligand) and its potential protein targets.

Ligand Preparation: From 2D to 3D

The first step is to obtain a high-quality 3D structure of this compound.

Protocol 1: 3D Structure Generation from SMILES

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For our compound, a representative SMILES string is CC1=C(C=NN1)CCC N.

  • Utilize a 3D Conversion Tool: Several online tools can convert a SMILES string into a 3D structure. For this guide, we will use the user-friendly MolView web server.[4]

    • Navigate to the MolView website.

    • In the "Model" menu, select "SMILES" and paste the SMILES string into the input box.

    • The 2D structure will be displayed. Click on the "Tools" menu and select "2D to 3D" to generate the 3D conformer.

    • Energy minimization should be performed to obtain a low-energy and more realistic conformation. This can often be done within the same tool or with other software.

  • Save the Structure: Save the generated 3D structure in a suitable format, such as .mol2 or .pdb, for use in subsequent steps.

Target Identification and Preparation

Given the known activities of pyrazole derivatives, we will focus on targets implicated in inflammation and cancer.

Potential Protein Targets:

Target NameUniProt IDPDB ID (Example)Associated Activity
Cyclooxygenase-2 (COX-2)P353545KIRAnti-inflammatory
5-Lipoxygenase (5-LOX)P099173O8Y[5]Anti-inflammatory
Epidermal Growth Factor Receptor (EGFR)P005331M17[6]Anticancer
Cyclin-Dependent Kinase 2 (CDK2)P249411HCK[7]Anticancer

Protocol 2: Protein Target Preparation

  • Download the Protein Structure: Access the RCSB Protein Data Bank (PDB) and download the crystal structure of the chosen target (e.g., 1M17 for EGFR).[6]

  • Prepare the Protein for Docking: This crucial step typically involves:

    • Removing Water Molecules and Heteroatoms: Non-essential molecules can interfere with docking calculations.

    • Adding Hydrogen Atoms: PDB files often lack hydrogen atoms, which are critical for accurate interaction modeling.

    • Assigning Partial Charges: Charges are assigned to each atom to calculate electrostatic interactions.

    • This can be accomplished using software like AutoDockTools.[8]

Predicting Bioactivity: A Multi-pronged Approach

We will now employ a series of computational methods to predict the bioactivity of our compound against the selected targets.

Molecular Docking: Simulating the Binding Event

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[9]

Workflow for Molecular Docking:

Caption: Workflow for target identification using PharmMapper.

Protocol 4: Reverse Pharmacophore Mapping with PharmMapper

PharmMapper is a web server that can identify potential protein targets for a given small molecule by comparing its 3D structure to a database of pharmacophore models. [10][11]

  • Access the PharmMapper Server: Navigate to the PharmMapper website. [10]2. Submit the Ligand: Upload the 3D structure of this compound.

  • Initiate the Search: The server will screen the ligand against its extensive pharmacophore database.

  • Analyze Potential Targets: PharmMapper will provide a ranked list of potential protein targets based on the goodness of fit to their respective pharmacophore models. This can help to identify novel, unanticipated targets for our compound.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. [12]While we do not have a series of analogs for our specific compound, we can utilize pre-built QSAR models available on public servers to predict its potential activity.

ADMET Prediction: Assessing Drug-likeness

A promising bioactive compound must also possess favorable ADMET properties to be a viable drug candidate. [1][2] Workflow for ADMET Prediction:

Caption: A streamlined workflow for ADMET prediction.

Protocol 5: ADMET Profiling with SwissADME and pkCSM

  • SwissADME: A free and easy-to-use web tool for predicting a wide range of physicochemical, pharmacokinetic, and drug-likeness properties. [13][14] 1. Go to the SwissADME website. [13] 2. Enter the SMILES string of the compound. 3. Analyze the results, paying close attention to parameters like Lipinski's rule of five, gastrointestinal absorption, and blood-brain barrier permeability.

  • pkCSM: This server provides predictions for a broad spectrum of ADMET properties, including toxicity endpoints. [1][2] 1. Access the pkCSM web server. [2] 2. Submit the SMILES string. 3. Interpret the predictions for properties such as absorption, distribution, metabolism, excretion, and various toxicity metrics (e.g., AMES toxicity, hepatotoxicity). [15] Predicted ADMET Properties Summary (Hypothetical Data):

PropertyPredicted ValueInterpretation
Physicochemical Properties (SwissADME)
Molecular Weight153.23 g/mol Favorable (Lipinski's Rule)
LogP1.25Optimal for oral absorption
H-bond Donors2Favorable (Lipinski's Rule)
H-bond Acceptors3Favorable (Lipinski's Rule)
Pharmacokinetics (SwissADME)
GI AbsorptionHighGood oral bioavailability predicted
BBB PermeantNoUnlikely to have CNS side effects
Toxicity (pkCSM)
AMES ToxicityNon-toxicLow mutagenic potential
HepatotoxicityNoLow risk of liver damage

Synthesizing the Evidence and Future Directions

The in silico workflow outlined in this guide provides a multi-dimensional prediction of the bioactivity of this compound. By integrating results from molecular docking, pharmacophore modeling, and ADMET prediction, we can construct a robust hypothesis about its potential as a therapeutic agent.

The hypothetical data presented suggests that our compound is a promising candidate with drug-like properties and a favorable preliminary safety profile. The next logical step is the experimental validation of these in silico predictions. [16]This would involve synthesizing the compound and testing its activity in relevant biochemical and cell-based assays against the prioritized targets.

This guide serves as a blueprint for the rational, computer-aided design and evaluation of novel chemical entities. The principles and protocols described herein are broadly applicable and can be adapted for the investigation of other small molecules in the ever-evolving landscape of drug discovery.

References

Sources

literature review of 3-(alkyl-pyrazol-yl)propanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Alkyl-pyrazol-yl)propanamine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically successful pharmaceuticals.[1][2] This five-membered heterocyclic ring, with its unique physicochemical properties, offers a versatile platform for the design of novel therapeutic agents across a wide range of disease areas.[3][4] This technical guide provides a comprehensive review of a specific, promising subclass: 3-(alkyl-pyrazol-yl)propanamine derivatives. We delve into the core principles of their synthesis, explore the breadth of their biological activities, and analyze the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this chemical class.

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

The pyrazole ring system has firmly established its importance in the landscape of drug discovery.[5] Its value stems from a combination of metabolic stability, synthetic accessibility, and the ability to engage in diverse biological interactions.[1] Pyrazole is an aromatic heterocycle containing two adjacent nitrogen atoms; one acts as a hydrogen bond donor (pyrrole-like) while the other acts as a hydrogen bond acceptor (pyridine-like).[4] This duality allows it to form critical hydrogen bonds with enzyme active sites and receptors, a key feature in rational drug design.[4]

The versatility of the pyrazole core is evidenced by the sheer number of FDA-approved drugs that contain this moiety, treating conditions from cancer and inflammation to erectile dysfunction and viral infections.[1][4] Marketed drugs like Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Ruxolitinib (JAK inhibitor) underscore the scaffold's success.[1][6] The introduction of a pyrazole ring can serve as a bioisosteric replacement for other aromatic systems like benzene or imidazole, often leading to improved potency and more favorable physicochemical properties, such as reduced lipophilicity and enhanced solubility.[4] The 3-(alkyl-pyrazol-yl)propanamine framework builds upon this validated core, incorporating a flexible propanamine sidechain that can be tailored to probe specific biological targets and optimize pharmacokinetic profiles.

Synthetic Strategies for 3-(Alkyl-pyrazol-yl)propanamine Derivatives

The synthesis of 3-(alkyl-pyrazol-yl)propanamine derivatives is achievable through several robust and adaptable chemical routes. The primary strategic consideration is the construction of the C3-linked propanamine sidechain on a pre-functionalized pyrazole core. A common and efficient approach involves the reductive amination of a corresponding ketone precursor.

A generalized synthetic pathway begins with the formation of the core alkyl-pyrazole ring, which can be accomplished through classical methods such as the condensation of a 1,3-dicarbonyl compound with hydrazine.[7] The resulting pyrazole can then be functionalized to introduce a propanone moiety at the C3 position. The final key step is the conversion of the ketone to the desired primary, secondary, or tertiary amine.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Sidechain Introduction cluster_2 Step 3: Reductive Amination A 1,3-Dicarbonyl Compound C Alkyl-Substituted Pyrazole Ring A->C B Hydrazine Derivative B->C D Functionalization (e.g., Acylation) C->D E 3-(Alkyl-pyrazol-yl)propan-2-one (Ketone Intermediate) D->E H Final Product: 3-(Alkyl-pyrazol-yl)propanamine Derivative E->H F Amine Source (NH4OAc, RNH2, etc.) F->H G Reducing Agent (NaBH3CN, H2/Pd) G->H

Caption: Generalized synthetic workflow for 3-(alkyl-pyrazol-yl)propanamine derivatives.

This modular approach is highly advantageous for building chemical libraries, as diversity can be introduced at multiple points: by varying the initial 1,3-dicarbonyl to change the alkyl substitution on the pyrazole ring, and by using different amine sources (e.g., ammonium acetate for a primary amine, or a primary/secondary amine for a secondary/tertiary amine) in the final reductive amination step.[8]

Spectrum of Biological Activity

While specific studies on 3-(alkyl-pyrazol-yl)propanamine derivatives are emerging, the broader class of pyrazole-containing compounds exhibits an exceptionally wide range of pharmacological activities.[9] This suggests a rich therapeutic landscape for the title compounds to explore. The propanamine sidechain is a common feature in many neurologically active drugs, suggesting a strong potential for applications in neuroscience.

Table 1: Reported Biological Activities of Diverse Pyrazole Derivatives

Biological Activity Therapeutic Area Example Drug/Compound Class Reference(s)
Anti-inflammatory Rheumatology, Pain Celecoxib, Phenylbutazone [3][6]
Anticancer Oncology Ruxolitinib, Niraparib [1][4]
Antibacterial Infectious Disease Sulfaphenazole, Ceftolozane [1][10]
Antiviral Infectious Disease Lenacapavir [1]
Antidepressant Psychiatry Fezolamine [1][11]
Anticonvulsant Neurology Pyrazole Analogs [12]
Neuroprotective Neurology Pyrazole Derivatives [13][14]
Cannabinoid Receptor (CB1) Antagonist Metabolism, Neurology SR141716A (Rimonabant) [11][15]

| Antioxidant | General Health | Aminopyrazole Derivatives |[10][16] |

Given this precedent, 3-(alkyl-pyrazol-yl)propanamine derivatives are rational candidates for screening in assays related to:

  • Oncology: Targeting kinases, which are frequently implicated in cancer cell proliferation.[4]

  • Inflammation: Modulating enzymatic pathways like cyclooxygenase (COX) or cytokine signaling via JAK/STAT.[6][17]

  • Neuroscience: Interacting with receptors or enzymes in the central nervous system, with potential applications as neuroprotective, antidepressant, or anticonvulsant agents.[12][13]

  • Infectious Diseases: Acting as novel antibacterial or antifungal agents.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-(alkyl-pyrazol-yl)propanamine derivatives is governed by the interplay of its three main structural components: the pyrazole core, the alkyl substituent(s) on the ring, and the propanamine sidechain. A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and drug-like properties.

  • The Propanamine Moiety: The nature of the amine (primary, secondary, or tertiary) is a critical determinant of activity. The basic nitrogen can form key salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a target's binding pocket. The length and flexibility of the three-carbon linker are also important for achieving the correct orientation.

  • Pyrazole Ring Substitution: The position, size, and electronic nature of the alkyl group(s) on the pyrazole ring are pivotal. Lipophilic alkyl groups can occupy hydrophobic pockets within the target protein, enhancing binding affinity.[18] The substitution pattern (e.g., at the N1, C4, or C5 positions) will dictate the vector and orientation of the sidechain, influencing target engagement.

  • Stereochemistry: If a chiral center is present, typically at the C2 position of the propanamine chain, the individual enantiomers may exhibit significantly different biological activities and potencies. Chiral separation and testing of individual isomers are essential.

Caption: Key structural regions for SAR exploration in the scaffold.

For instance, in the development of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5 position and a specific carboxamide group at the C3 position were found to be critical for high-affinity binding.[15] Similar systematic modifications to the 3-(alkyl-pyrazol-yl)propanamine scaffold are necessary to unlock its full potential.

Key Experimental Protocols

Trustworthy and reproducible protocols are the foundation of drug discovery. Below are detailed, self-validating methodologies for a representative synthesis and a primary biological screening assay.

Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of a representative primary amine, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine, adapted from established procedures for similar structures.[8]

Objective: To synthesize the target amine from its corresponding ketone precursor.

Materials:

  • 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one in anhydrous methanol (approx. 0.2 M concentration).

  • Add ammonium acetate (10.0 eq) to the solution. Stir the mixture vigorously at room temperature for 30-45 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with acid. Perform in a well-ventilated fume hood.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~2 to decompose excess reducing agent. Stir for 30 minutes.

  • Basify the mixture to pH ~10 with 1M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amine.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a bacterial strain (e.g., Staphylococcus aureus).

Objective: To quantify the antibacterial activity of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer (600 nm)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in fresh CAMHB to obtain the final inoculum density of ~1 x 10⁶ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound. Add 100 µL of CAMHB to wells 2-12. Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as growth and sterility controls, respectively.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well is 200 µL, and the final bacterial density is ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

Workflow cluster_screening Screening & Optimization Workflow A Synthesize Derivative Library B Primary Screen (e.g., MIC Assay) A->B C Identify 'Hits' (Active Compounds) B->C D Secondary Assays (e.g., Cytotoxicity, MOA) C->D E SAR Analysis & Lead Optimization D->E E->A Synthesize New Analogs F Preclinical Candidate E->F

Caption: Iterative workflow for drug discovery using the pyrazole scaffold.

Future Perspectives & Conclusion

The 3-(alkyl-pyrazol-yl)propanamine scaffold represents a promising, yet underexplored, area of medicinal chemistry. The proven success of the pyrazole core, combined with the versatility of the propanamine sidechain, provides a robust foundation for the development of novel therapeutics.[1][2] Future research should focus on several key areas:

  • Library Synthesis: Expanding the chemical space through combinatorial synthesis to generate a diverse library of derivatives with varied alkyl substitutions and amine functionalities.

  • High-Throughput Screening: Testing these libraries against a wide panel of biological targets, particularly in oncology, neuropharmacology, and infectious diseases, to identify novel activities.

  • Computational Modeling: Employing molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies to guide the rational design of next-generation compounds with improved potency and pharmacokinetic properties.[3]

References

  • Verma, A., Joshi, N., & Singh, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry.
  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Yadav, G., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. [Link]

  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Yıldırım, S., et al. (2021). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery. [Link]

  • Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Ansari, A., et al. (2017). Review: Biologically active pyrazole derivatives. ResearchGate. [Link]

  • Hanachi, R., et al. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2025). ResearchGate. [Link]

  • Kumar, S., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. Recent Patents on Anti-infective Drug Discovery. [Link]

  • Tumminello, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • Benbreg, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

  • Sahu, S. K., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents. [Link]

  • Brullo, C., et al. (2021). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Glotzbach, B., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pyrazole-Based Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Amine Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Its unique electronic properties, arising from two adjacent nitrogen atoms within a five-membered aromatic ring, allow it to act as a versatile pharmacophore capable of engaging in a wide range of biological interactions.[1] The functionalization of this core with an amino group unlocks a critical vector for medicinal chemists, providing a key handle for modulating physicochemical properties, introducing specific molecular recognition motifs, and establishing salt forms to improve bioavailability.

Aminopyrazoles are integral to drugs across various therapeutic areas, including kinase inhibitors for oncology (e.g., AT7519), anti-inflammatory agents, and anti-infectives.[2] The strategic placement of the amine functionality on the pyrazole ring is crucial for defining a compound's biological activity and overall drug-like properties.

This guide provides an in-depth exploration of robust and reproducible experimental protocols for synthesizing pyrazole-based amines. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into why specific reagents and conditions are chosen. The protocols described are designed to be self-validating, ensuring researchers can confidently implement and adapt these methods for their specific drug development programs.

Strategic Approaches to Pyrazole-Based Amine Synthesis

The synthesis of pyrazole-based amines can be broadly categorized into two primary strategies:

  • Direct Construction: Building the pyrazole ring with the amine or a precursor group already incorporated into one of the starting materials.

  • Post-Synthetic Functionalization: Creating a pyrazole core and subsequently introducing the amine group via functional group interconversion.

This document details three reliable methods that exemplify these strategies: a modern direct synthesis from primary amines, a classic two-step approach via nitropyrazole reduction, and an efficient multicomponent reaction (MCR) strategy.

Method 1: Direct One-Pot Synthesis from Primary Amines

This modern approach offers a highly efficient and atom-economical route directly to N-substituted pyrazoles, bypassing the need to handle potentially hazardous hydrazine derivatives directly.[3][4] The core of this method is the in situ generation of a hydrazine from a primary amine, which then undergoes a classic Knorr pyrazole synthesis with a 1,3-dicarbonyl compound.[3]

Causality & Mechanistic Insight: The reaction is initiated by the electrophilic amination of a primary amine using an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. The resulting hydrazine intermediate is not isolated but immediately reacts with a 1,3-dicarbonyl compound (e.g., acetylacetone) present in the same pot. The reaction proceeds via an acid-catalyzed condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the final aromatic pyrazole product.[5][6] The p-nitrobenzoic acid formed as a byproduct of the initial amination step conveniently serves as the catalyst for the subsequent cyclocondensation.[3]

Visual Workflow: Direct Synthesis

G cluster_prep Reaction Setup A Primary Amine (R-NH2) E Combine Reagents at 0 °C A->E B 1,3-Dicarbonyl B->E C Aminating Agent (e.g., O-(4-nitrobenzoyl)hydroxylamine) C->E D Solvent (DMF) D->E F Heat Reaction Mixture (e.g., 85 °C, 1.5 h) E->F In-situ hydrazine formation & Knorr cyclocondensation G Aqueous Work-up (1M NaOH, DCM Extraction) F->G Quench & Extract H Purification (Silica Gel Chromatography) G->H Isolate Product I Characterization (NMR, MS, IR) H->I Verify Structure & Purity

Caption: Workflow for the direct one-pot synthesis of N-substituted pyrazoles.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole

This protocol is adapted from a validated procedure published in The Journal of Organic Chemistry.[3][4]

Materials & Reagents:

  • 2,4,4-trimethylpentan-2-amine (1.00 mmol, 1.0 eq)

  • 2,4-pentanedione (acetylacetone) (1.10 mmol, 1.1 eq)

  • O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol, 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EA) for elution

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add O-(4-nitrobenzoyl)hydroxylamine (273 mg, 1.50 mmol).

  • Add anhydrous DMF (5.0 mL) and cool the mixture to 0 °C in an ice bath.

  • While stirring, add 2,4-pentanedione (114 µL, 1.10 mmol) followed by the dropwise addition of 2,4,4-trimethylpentan-2-amine (161 µL, 1.00 mmol).

    • Expert Insight: Adding all reagents at low temperature is critical for obtaining reproducible yields by controlling the initial exothermic amination reaction.[3]

  • Remove the ice bath and transfer the flask to a pre-heated reaction block or oil bath set at 85 °C.

  • Heat the reaction mixture for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the crude mixture into 1 M NaOH solution (100 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic phases, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄.[4]

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel, using a gradient of 0-30% ethyl acetate in hexane as the eluent.

  • Combine the product-containing fractions and evaporate the solvent to yield the pure pyrazole as a yellowish oil.

Data & Characterization:

ParameterResult
Product 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole
Yield ~38% (79 mg)[4]
Appearance Yellowish oil[4]
¹H NMR (CDCl₃) δ 5.70 (s, 1H), 2.32 (s, 3H), 2.12 (s, 3H), 1.76 (s, 2H), 1.62 (s, 6H), 0.71 (s, 9H)[3][4]
¹³C NMR (CDCl₃) δ 144.6, 138.7, 108.1, 62.5, 53.3, 31.5, 31.0, 30.7, 15.0, 13.5[4]

Scope and Limitations: This method is effective for a wide range of both aliphatic and aromatic primary amines. Aromatic amines generally provide higher yields (47-70%).[3][4] The reaction tolerates various functional groups like esters, ethers, and indoles, but unprotected phenols are not compatible due to competitive O-amination.[3][4]

Method 2: Synthesis via Nitration and Subsequent Reduction

This classic two-step strategy is highly versatile for producing C-aminopyrazoles, where the amine is attached directly to a carbon atom of the pyrazole ring. The process involves the initial synthesis of a nitropyrazole, followed by the chemical reduction of the nitro group to an amine.

Causality & Mechanistic Insight:

  • Nitration: The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution. Nitration is typically achieved using a mixture of fuming nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO₂⁺), which attacks the pyrazole ring, most commonly at the C4 position. In some cases, N-nitration can occur first, followed by a thermal rearrangement to the more stable C-nitropyrazole.[7][8]

  • Reduction: The nitro group is a robust electron-withdrawing group that can be reliably reduced to a primary amine using various reagents. Common methods include catalytic hydrogenation (e.g., Pd/C, H₂) or, more conveniently for lab scale, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in the presence of an acid or ammonium chloride.[9]

Visual Workflow: Nitration-Reduction Sequence

G cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction A Substituted Pyrazole C Electrophilic Nitration A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D Isolate Nitropyrazole Intermediate C->D E Nitropyrazole G Nitro Group Reduction D->G Proceed to Reduction E->G F Reducing System (e.g., SnCl₂/HCl or Fe/NH₄Cl) F->G H Work-up & Purification G->H I Final Pyrazole-Amine Product H->I

Caption: Two-step workflow for synthesizing C-aminopyrazoles via a nitrated intermediate.

Experimental Protocol: Synthesis of a 4-Aminopyrazole

This is a representative protocol based on established chemical principles.[8][9]

Part A: Synthesis of a 4-Nitropyrazole

  • Safety First: Handle fuming nitric and sulfuric acids with extreme caution in a chemical fume hood using appropriate PPE (acid-resistant gloves, face shield, lab coat).

  • In a flask cooled to 0 °C, slowly add the starting pyrazole (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid nitropyrazole product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Part B: Reduction of the 4-Nitropyrazole to 4-Aminopyrazole

  • Expert Insight: While several reducing agents work, the Fe/NH₄Cl system is often preferred for its milder conditions and easier work-up compared to SnCl₂.[9]

Materials & Reagents:

  • 4-Nitropyrazole (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (2.0 eq)

  • Ethanol (EtOH) and Water (H₂O) mixture (e.g., 5:1)

  • Celite®

Step-by-Step Procedure:

  • Suspend the 4-nitropyrazole in the EtOH/H₂O solvent mixture in a round-bottom flask.

  • Add ammonium chloride and iron powder to the suspension.

  • Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Perform a standard aqueous work-up by adding water and a suitable organic solvent (e.g., ethyl acetate), basifying if necessary, and extracting the product.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain the pure 4-aminopyrazole.

Method 3: Multicomponent Synthesis of Aminopyrazoles

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and alignment with green chemistry principles.[10][11]

Causality & Mechanistic Insight: A common MCR for aminopyrazoles involves the condensation of an aldehyde, malononitrile, and a hydrazine.[10] The reaction typically proceeds through a series of sequential steps within the same pot:

  • Knoevenagel condensation between the aldehyde and malononitrile to form an activated alkene.

  • Michael addition of the hydrazine to the alkene intermediate.

  • Intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto one of the nitrile groups.

  • Tautomerization to yield the stable 5-aminopyrazole product.

Experimental Protocol: Three-Component Synthesis of a 5-Aminopyrazole Derivative

This is a generalized protocol based on common MCR strategies.[10][12][13]

Materials & Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Hydrazine hydrate or Phenylhydrazine (1.0 eq)

  • Ethanol or Water as solvent

  • Catalyst (e.g., a few drops of piperidine or a Lewis acid like Yb(PFO)₃)[11]

Step-by-Step Procedure:

  • In a flask, dissolve the aldehyde, malononitrile, and hydrazine in the chosen solvent.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • The product often precipitates directly from the reaction mixture upon formation.

  • Monitor the reaction by TLC. Once complete (typically within 1-4 hours), cool the mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold solvent (e.g., cold ethanol) to remove residual starting materials.

  • Dry the product. It is often pure enough for subsequent use, but can be further purified by recrystallization if needed.

Data & Characterization:

ParameterGeneral Expectation
Product Class Polysubstituted 5-Aminopyrazoles
Yield Generally good to excellent (>75%)
Appearance Crystalline solid
Key IR Peaks N-H stretching (amine), C≡N stretching (if a nitrile group remains)
Key ¹H NMR Signals Signals for aromatic protons, a singlet for the pyrazole C4-H, and a broad singlet for the NH₂ protons.

Critical Safety Considerations

Chemical synthesis requires stringent adherence to safety protocols.

  • Hydrazine and its Derivatives: Hydrazine and its simple derivatives (e.g., hydrazine hydrate, phenylhydrazine) are highly toxic, corrosive, and potential carcinogens.[14][15][16]

    • Handling: Always handle these reagents in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[15]

    • Storage: Keep containers tightly closed and store in a cool, dry, well-ventilated area away from heat, sparks, and oxidizing agents.[15]

    • Spills & Waste: Neutralize spills and waste with a dilute oxidizing solution like sodium hypochlorite (bleach) or hydrogen peroxide.[14]

    • Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water.[16] If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[16][17]

  • Acids and Bases: Concentrated acids (H₂SO₄, HNO₃) and strong bases (NaOH) are highly corrosive. Handle with appropriate PPE. Always add acid to water, never the reverse.

  • Solvents: Organic solvents like DMF, DCM, and ethanol are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

References

  • Belskaya, N., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Divulga UAB. (2010). Characterization of new pyrazole ligands functionalized with amine chains. Available at: [Link]

  • Fichez, J., et al. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]

  • ACS Publications. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]

  • ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Hydrazine Toxicology. StatPearls. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]

  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PubMed Central. Available at: [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]

  • ResearchGate. (2025). (PDF) Nitropyrazoles (review). Available at: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

Sources

Application Notes & Protocols for 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine: A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and π-stacking.[4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[1][5][6]

The utility of the pyrazole core is often dictated by the nature and positioning of its substituents. 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine is an exemplary chemical intermediate that capitalizes on this principle. It provides researchers with a robust building block featuring two key reactive handles:

  • A Primary Aliphatic Amine: This functional group is ideal for a multitude of subsequent chemical transformations, most notably amide bond formation and reductive amination, which are cornerstone reactions in the synthesis of compound libraries for drug discovery.[7][8]

  • A Substituted Pyrazole Ring: The 5-methyl group provides a specific substitution pattern, while the N-H of the pyrazole can be further functionalized, allowing for fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

This guide provides a comprehensive overview of the synthesis, handling, and key applications of this compound, offering detailed, field-proven protocols for its effective use in research and development.

Synthesis of the Intermediate

The synthesis of this compound can be achieved through a reliable multi-step sequence starting from the commercially available 3(5)-methylpyrazole. The causality behind this pathway is the stepwise construction of the C4-substituted propyl-amine side chain.

Overall Synthetic Scheme

Synthesis_Workflow reactant reactant intermediate intermediate product product reagent reagent A 3(5)-Methylpyrazole B 5-Methyl-1H-pyrazole- 4-carbaldehyde A->B C 2-((5-Methyl-1H-pyrazol-4-yl)methylene) malononitrile B->C D 3-(5-Methyl-1H-pyrazol-4-yl) propan-1-amine C->D r1 1. Vilsmeier-Haack Reagent (POCl3, DMF) 2. H2O, NaOH r2 Malononitrile, Piperidine (cat.) Ethanol, Reflux r3 H2 (50 psi), Raney Ni Ethanolic Ammonia 60 °C

Caption: Multi-step synthesis of the target intermediate.

Protocol 1: Synthesis of this compound

Step 1: Vilsmeier-Haack Formylation of 3(5)-Methylpyrazole

  • Principle: This reaction introduces a formyl (-CHO) group at the electron-rich C4 position of the pyrazole ring. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF (3.0 equiv.) to 0 °C.

    • Add POCl₃ (1.1 equiv.) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

    • Add 3(5)-methylpyrazole (1.0 equiv.) portion-wise, ensuring the temperature does not exceed 20 °C.

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor reaction completion by TLC.

    • Cool the mixture to room temperature and pour it cautiously onto crushed ice.

    • Neutralize the solution to pH 7-8 with a 30% aqueous NaOH solution.

    • The product, 5-methyl-1H-pyrazole-4-carbaldehyde, typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

Step 2: Knoevenagel Condensation

  • Principle: This is a base-catalyzed condensation between the aldehyde synthesized in Step 1 and an active methylene compound (malononitrile). Piperidine acts as the base to deprotonate malononitrile, which then attacks the carbonyl carbon.

  • Procedure:

    • To a solution of 5-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in absolute ethanol, add malononitrile (1.1 equiv.).

    • Add a catalytic amount of piperidine (0.1 equiv.).

    • Heat the mixture to reflux and stir for 2-3 hours. The product usually precipitates upon cooling.

    • Cool the reaction mixture in an ice bath, filter the solid product, wash with cold ethanol, and dry to yield 2-((5-methyl-1H-pyrazol-4-yl)methylene)malononitrile.

Step 3: Catalytic Hydrogenation (Reduction)

  • Principle: This final step reduces both the carbon-carbon double bond and the two nitrile groups to afford the target primary amine. Raney Nickel is a highly effective catalyst for this transformation, and the reaction is performed under hydrogen pressure. Ethanolic ammonia is used as the solvent to minimize the formation of secondary amine byproducts.[9]

  • Procedure:

    • In a high-pressure hydrogenation vessel (Parr apparatus), suspend the product from Step 2 (1.0 equiv.) in 7% ethanolic ammonia.

    • Add a slurry of Raney Nickel (approx. 10% by weight) in ethanol. Caution: Raney Nickel is pyrophoric and must be handled as a slurry in a solvent.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

    • Heat the mixture to 60 °C and agitate for 12-18 hours.

    • Cool the vessel, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography (SiO₂, DCM/MeOH/NH₄OH gradient) to yield pure this compound.

Physicochemical Properties and Safe Handling

PropertyValue
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Appearance Colorless to pale yellow oil/liquid
Boiling Point Estimated >200 °C (decomposes)
Solubility Soluble in water, methanol, DCM
pKa (of amine) ~10.5 (Estimated)
Safety & Handling
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves. Work in a well-ventilated fume hood.[10][11]

  • Toxicology: Pyrazole derivatives can be toxic if swallowed or in contact with skin and may cause serious eye damage.[12] Handle with care, avoiding inhalation and direct contact.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application Notes: Key Synthetic Transformations

The primary amine of the title intermediate is a nucleophile that readily participates in reactions to form stable covalent bonds, making it an ideal starting point for library synthesis.

Application 1: Amide Bond Formation

Amide coupling is one of the most fundamental reactions in medicinal chemistry, used to link carboxylic acids with amines.[8] The use of modern coupling reagents allows this transformation to proceed under mild conditions with high yields.

Amide_Coupling reactant reactant product product reagent reagent Amine 3-(5-Methyl-1H-pyrazol-4-yl) propan-1-amine plus + Acid R-COOH (Carboxylic Acid) Amide Resulting Amide Product plus->Amide r1 HATU (1.1 eq) DIPEA (2.0 eq) DMF, 0 °C to RT Reductive_Amination reactant reactant product product reagent reagent Amine 3-(5-Methyl-1H-pyrazol-4-yl) propan-1-amine plus + Carbonyl R1(R2)C=O (Aldehyde/Ketone) SecAmine Resulting Secondary Amine plus->SecAmine r1 NaBH(OAc)3 (1.5 eq) Acetic Acid (cat.) DCE, RT

Sources

The Versatile Scaffold: Application of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Nucleus in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Pyrazole-containing compounds have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2] Their success is attributed to the unique electronic and steric properties of the pyrazole ring, which allows for diverse molecular interactions with various biological targets.[1] A significant area of application for pyrazole derivatives is in the development of protein kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases.[3][4]

This application note delves into the specific utility of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine , a key building block in the synthesis of potent and selective kinase inhibitors. We will explore its role in the design of targeted therapies, provide detailed protocols for the synthesis and evaluation of its derivatives, and discuss the underlying principles that make this scaffold a valuable asset in modern drug discovery.

The Strategic Importance of this compound

The structural features of this compound make it an ideal starting point for the development of kinase inhibitors. The pyrazole core can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The methyl group at the 5-position can provide advantageous steric interactions and influence the electronic properties of the ring. The propan-1-amine side chain offers a versatile handle for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown significant promise in targeting key kinases implicated in cancer progression, such as c-Met, Ron, and Checkpoint Kinase 1 (CHK1).

Application Highlight: A Scaffold for Potent Kinase Inhibitors

The true potential of this compound is realized in its incorporation into more complex molecular architectures designed to target specific kinases.

Dual c-Met/Ron Kinase Inhibitors

The c-Met and Ron receptor tyrosine kinases are crucial drivers of tumor growth, invasion, and metastasis. A notable example of a potent dual c-Met/Ron inhibitor, MK-8033, incorporates a 1-methyl-1H-pyrazol-4-yl moiety, highlighting the significance of this core structure.[5] The pyrazole ring in such inhibitors typically occupies the ATP-binding site, forming key interactions with the hinge region of the kinase. The propan-1-amine side chain of our title compound can be functionalized to extend into other regions of the active site, thereby enhancing potency and selectivity.

Checkpoint Kinase 1 (CHK1) Inhibitors

CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. Several potent and selective CHK1 inhibitors are based on a pyrazole scaffold.[6] The this compound scaffold provides a foundation for synthesizing CHK1 inhibitors where the pyrazole core interacts with the kinase hinge region, and the derivatized amine side chain can be tailored to optimize interactions with the solvent-exposed region, thereby improving cellular activity and pharmacokinetic properties.[7]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Representative Kinase Inhibitor

This protocol describes a general method for the synthesis of a hypothetical kinase inhibitor (PKI-PMPA) starting from this compound.

Workflow for the Synthesis of a Pyrazole-Based Kinase Inhibitor

cluster_synthesis Synthesis of PKI-PMPA start This compound step1 Reaction with an activated carboxylic acid (e.g., acyl chloride) start->step1 Amide coupling product PKI-PMPA (Target Inhibitor) step1->product Purification

Caption: Synthetic workflow for a pyrazole-based kinase inhibitor.

Materials:

  • This compound

  • A suitable acyl chloride or activated carboxylic acid (e.g., 4-(benzyloxy)benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired product, PKI-PMPA.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of the inhibitory activity of a synthesized compound against a target kinase using the ADP-Glo™ Kinase Assay (Promega).[8]

Workflow for Kinase Inhibition Assay

cluster_assay ADP-Glo™ Kinase Assay step1 Prepare kinase reaction mixture (Kinase, Substrate, ATP, Buffer) step2 Add test compound (PKI-PMPA) at various concentrations step1->step2 step3 Incubate to allow kinase reaction step2->step3 step4 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP step3->step4 step5 Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence step4->step5 step6 Measure luminescence step5->step6 result Calculate IC50 value step6->result

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Target kinase (e.g., c-Met, CHK1)

  • Kinase substrate (specific to the kinase)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized inhibitor (PKI-PMPA)

  • Multi-well plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound (PKI-PMPA) in an appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase, substrate, and ATP in the kinase reaction buffer.

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized compound on cancer cell lines.[9][10]

Workflow for MTT Cell Proliferation Assay

cluster_mtt MTT Assay for Cytotoxicity step1 Seed cancer cells in a 96-well plate step2 Treat cells with various concentrations of the test compound (PKI-PMPA) step1->step2 step3 Incubate for a specified period (e.g., 72 hours) step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate to allow formazan crystal formation step4->step5 step6 Solubilize formazan crystals with a solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 result Calculate cell viability and IC50 value step7->result

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell line (e.g., a cell line with high expression of the target kinase)

  • Complete cell culture medium

  • Synthesized inhibitor (PKI-PMPA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other suitable solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound (PKI-PMPA) in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-treated controls.

  • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation and Interpretation

The data obtained from the kinase inhibition and cell proliferation assays can be summarized in the following table for clear comparison and interpretation.

Compound IDTarget KinaseKinase IC50 (nM)Cancer Cell LineCellular IC50 (µM)
PKI-PMPA-1c-Met15GTL-160.2
PKI-PMPA-2CHK18HT-290.15
...............

Interpretation:

  • A low kinase IC50 value indicates high potency against the target enzyme.

  • A low cellular IC50 value suggests good cell permeability and on-target activity in a cellular context.

  • The correlation between kinase and cellular IC50 values can provide insights into the compound's mechanism of action and potential off-target effects.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold allows for systematic modifications to explore the SAR and optimize the inhibitor's properties.

Key Structural Modifications and Their Rationale

scaffold This compound Pyrazole Core Methyl Group Propan-1-amine Chain pyrazole_mod Modifications to the pyrazole ring (e.g., N-alkylation) can alter hinge-binding interactions and solubility. scaffold:f1->pyrazole_mod methyl_mod Substitution of the methyl group can probe steric tolerance in the active site. scaffold:f2->methyl_mod amine_mod Derivatization of the amine is crucial for targeting solvent-exposed regions, improving potency, and modulating physicochemical properties. scaffold:f3->amine_mod

Caption: Key areas for SAR studies on the pyrazole scaffold.

  • N1-Substitution on the Pyrazole Ring: Alkylation or arylation at the N1 position can influence the orientation of the pyrazole in the ATP-binding pocket and impact solubility and metabolic stability.

  • Modifications of the Amine Side Chain: This is a critical area for optimization. Introducing various aromatic or heterocyclic groups can lead to additional interactions with the kinase, significantly enhancing potency and selectivity. The linker length and flexibility can also be fine-tuned.

  • Substitution at the 5-Position: While this application note focuses on the 5-methyl derivative, exploring other small alkyl or halogen substituents at this position can provide insights into the steric and electronic requirements of the target kinase.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its inherent structural features provide a solid foundation for the synthesis of potent and selective modulators of key oncogenic signaling pathways. The protocols and insights provided in this application note offer a comprehensive guide for researchers and drug development professionals to effectively utilize this scaffold in their quest for novel therapeutics. Future efforts in this area will likely focus on leveraging this scaffold to develop inhibitors with improved pharmacokinetic profiles, enhanced selectivity to overcome drug resistance, and the potential for combination therapies.

References

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  • Huang, L., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116769. [Link]

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  • Mohamed, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Mohamed, S. K., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(50), 34975-34988. [Link]

  • Molefe, P. F., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 28(6), 2743. [Link]

  • Mologni, L., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2828. [Link]

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  • Nguyen, T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(40), 35889-35904. [Link]

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Application Notes and Protocols for Cell-Based Assays Involving Pyrazole-Containing Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from its unique physicochemical properties. Pyrazole rings can act as bioisosteres for other aromatic systems, like benzene, often enhancing pharmacological potency and improving properties such as solubility and lipophilicity. This has led to the development of numerous FDA-approved drugs across a wide range of therapeutic areas, targeting various cellular proteins to combat diseases from cancer to chronic inflammation.[1][3]

The success of pyrazole-containing ligands lies in their ability to engage with diverse biological targets through a variety of interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. This guide provides a comprehensive overview of the key cell-based assays essential for characterizing the activity, potency, and mechanism of action of these promising compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to design robust, self-validating assay cascades.

Common Cellular Targets for Pyrazole Ligands

The broad utility of the pyrazole core is reflected in the diversity of its cellular targets. Understanding these target classes is fundamental to selecting the appropriate assay strategy.

Target Class Examples Key Pyrazole-Containing Drugs Primary Cellular Effect
Protein Kinases JAK1/2, ALK, RET, VEGFR, CDK, BRAFBaricitinib, Crizotinib, Pralsetinib, SorafenibInhibition of signaling pathways controlling cell proliferation, differentiation, and survival.[4]
Nuclear Receptors Androgen Receptor (AR), Estrogen Receptor (ER)Darolutamide, Propylpyrazole triol (PPT)Modulation of gene transcription related to hormone signaling.[5][6]
G-Protein Coupled Receptors (GPCRs) VariousNumerous candidates in developmentActivation or inhibition of second messenger signaling cascades.[7][8]
Ion Channels Voltage-gated and ligand-gated channelsNumerous candidates in developmentAlteration of cellular membrane potential and ion homeostasis.[9][10]
Other Enzymes Plasma Kallikrein, Soluble Guanylate Cyclase (sGC)Berotralstat, RiociguatInhibition of specific enzymatic reactions involved in inflammation or vasodilation.[1]
DNA Minor Groove BindingVarious experimental compoundsDisruption of DNA replication and transcription, leading to cytotoxicity.[4]

The Assay Cascade: A Strategic Workflow for Characterizing Pyrazole Ligands

A systematic, multi-tiered approach is crucial for efficiently advancing a pyrazole compound from initial discovery to a well-characterized lead. This workflow ensures that resources are focused on the most promising candidates and that a deep mechanistic understanding is built progressively.

Assay_Cascade cluster_0 Primary Screening (Hit Identification) cluster_1 Secondary Assays (Hit Confirmation & Potency) cluster_2 Tertiary Assays (Mechanism of Action) Primary High-Throughput Screening (HTS) Cell Viability / Cytotoxicity Assays (e.g., MTT, MTS) DoseResponse Dose-Response & IC50/EC50 Determination Primary->DoseResponse 'Hits' Functional Target-Specific Functional Assays (e.g., Kinase Activity, cAMP, Reporter Gene) DoseResponse->Functional Confirmed Hits TargetEngagement Target Engagement (e.g., CETSA) Functional->TargetEngagement Potent Compounds Signaling Downstream Signaling Pathway Analysis (e.g., Western Blot, ELISA) TargetEngagement->Signaling Phenotypic Cellular Phenotype Analysis (e.g., Apoptosis, Cell Cycle) TargetEngagement->Phenotypic

Caption: A strategic workflow for the characterization of pyrazole ligands.

I. Primary Screening: Cell Viability and Cytotoxicity Assays

The initial goal is to identify compounds that exert a biological effect, often by assessing their impact on cell proliferation and health.

Application Note: The Role of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[11] It is widely used in primary screens due to its simplicity and high-throughput suitability. The assay relies on the conversion of the yellow MTT salt into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.[11] When screening pyrazole libraries, particularly in cancer research, this assay quickly identifies compounds with cytotoxic or cytostatic effects.[12][13]

Causality and Self-Validation: It is crucial to remember that the MTT assay measures metabolic activity, not cell number directly. A compound could inhibit mitochondrial function without immediately killing the cell, leading to a false positive for cytotoxicity. Therefore, results should always be validated with a secondary assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay). Including positive (e.g., doxorubicin) and negative (vehicle, e.g., DMSO) controls in every plate is essential for data normalization and quality control.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole ligands in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well. Incubate for 2-4 hours at 37°C, protecting the plate from light.

  • Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 20% SDS solution in 50% N,N-dimethylformamide) to each well to dissolve the purple formazan crystals.[12] Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[14]

II. Target-Specific Functional Assays

Once active compounds are identified, the next step is to determine if they act on the intended target. The choice of assay is dictated by the target class.

A. Kinase Inhibition Assays

Application Note: Many pyrazole drugs, such as Baricitinib, are potent kinase inhibitors. Cell-based kinase assays are critical for confirming that a compound inhibits a specific kinase within the complex cellular environment. A common approach is to measure the phosphorylation status of a direct downstream substrate of the target kinase. For example, to assess a JAK1/2 inhibitor, one would measure the phosphorylation of STAT proteins. This can be done via Western Blotting, in-cell ELISAs, or high-throughput methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[15] These assays provide direct evidence of target engagement and functional consequence.

Causality and Self-Validation: The key is to demonstrate specificity. A pyrazole ligand might inhibit cell proliferation, but this could be due to off-target effects. By showing a dose-dependent decrease in the phosphorylation of a specific substrate without affecting the total protein levels of that substrate or other unrelated signaling proteins, you build a strong case for on-target activity. A positive control inhibitor for the pathway is essential.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates pJAK p-JAK JAK->pJAK autophosphorylates Pyrazole Pyrazole Inhibitor (e.g., Baricitinib) Pyrazole->JAK inhibits STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-containing ligand.

Protocol: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
  • Cell Culture and Starvation: Plate cells (e.g., HeLa or a relevant cancer cell line) and grow to 70-80% confluency. To reduce basal signaling, starve the cells in a serum-free medium for 4-6 hours prior to treatment.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the pyrazole kinase inhibitor or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the pathway by adding a relevant cytokine (e.g., Interleukin-6 (IL-6) at 20 ng/mL) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for phospho-STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a housekeeping protein like GAPDH or β-actin.

B. GPCR Activation Assays

Application Note: Pyrazole ligands can also modulate GPCRs, which signal through various second messengers.[16] For Gs- or Gi-coupled receptors, measuring changes in intracellular cyclic AMP (cAMP) is the standard readout. For Gq-coupled receptors, assays measuring inositol monophosphate (IP1) or intracellular calcium flux are used.[16] Commercially available kits, often based on HTRF or luminescence, provide robust platforms for these measurements in a high-throughput format.[8][17]

C. Nuclear Receptor Reporter Assays

Application Note: For pyrazoles targeting nuclear receptors like the androgen or estrogen receptors, reporter gene assays are the gold standard.[5][6] In this system, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing hormone response elements (HREs). When an agonist pyrazole ligand binds the receptor, the receptor-ligand complex binds to the HRE and drives reporter gene expression, which can be easily quantified.[18] This assay can be adapted to screen for antagonists by co-treating with a known agonist and observing a reduction in the reporter signal.

III. Mechanistic (Tertiary) Assays

These assays provide deeper insight into how and where the compound acts, confirming its mechanism and cellular consequences.

A. Target Engagement: Cellular Thermal Shift Assay (CETSA)

Application Note: CETSA provides direct evidence that a compound binds to its target protein inside a living cell.[19] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[19] After heating cell lysates or intact cells treated with the compound to a range of temperatures, the soluble (non-denatured) fraction of the target protein is quantified, typically by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[19] This is a powerful, label-free method to validate a target before committing to more complex studies.

Protocol: CETSA with Western Blot Readout
  • Cell Treatment: Treat cultured cells with the pyrazole ligand at a high concentration (e.g., 10-20x IC₅₀) or with vehicle (DMSO) for 1 hour.

  • Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of the soluble target protein by Western Blot as described previously.

  • Data Interpretation: Plot the band intensity for the target protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

B. Cytokine Release Assays (ELISA)

Application Note: For pyrazole ligands designed to be immunomodulatory (e.g., JAK inhibitors), it is critical to measure their effect on cytokine production. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying secreted cytokines like TNF-α, IL-6, or IL-10 in the cell culture supernatant.[20] This assay confirms the functional downstream consequence of target inhibition in relevant immune cells (e.g., PBMCs or macrophage-like cell lines).

Protocol: Sandwich ELISA for TNF-α
  • Coat Plate: Dilute a capture antibody specific for TNF-α in a coating buffer.[21] Add 100 µL to each well of a 96-well high-binding plate and incubate overnight at 4°C.[21]

  • Blocking: Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Add Samples: Wash the plate. Add 100 µL of cell culture supernatants (collected from cells treated with the pyrazole ligand) and a serial dilution of a known TNF-α standard to the appropriate wells. Incubate for 2 hours at room temperature.

  • Add Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for TNF-α to each well. Incubate for 1-2 hours at room temperature.

  • Add Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Add Substrate: Wash the plate. Add 100 µL of a TMB substrate solution to each well. Allow the color to develop for 15-20 minutes in the dark.

  • Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm.

  • Analysis: Generate a standard curve from the TNF-α standards. Use this curve to calculate the concentration of TNF-α in the unknown samples.

References

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Application Notes and Protocols for the Derivatization of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][4][5] The unique electronic and steric features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets.[1] Furthermore, the pyrazole moiety can serve as a bioisostere for other aromatic systems, offering a strategy to modulate properties like solubility, metabolism, and target affinity.[1]

This guide provides a comprehensive framework for the derivatization of a key pyrazole-containing building block, 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine . The primary amine functionality of this molecule serves as a versatile handle for a variety of chemical transformations, enabling the creation of diverse compound libraries for high-throughput screening (HTS). By systematically modifying the parent molecule, researchers can explore the structure-activity relationships (SAR) of novel pyrazole derivatives and identify promising lead compounds for further drug development.[6]

This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps, but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible approach to library synthesis and subsequent biological evaluation.

Core Derivatization Strategies: A Modular Approach to Library Synthesis

The primary amine of this compound is amenable to several robust and high-yielding chemical transformations. The following sections detail three key derivatization strategies: amide coupling, reductive amination, and sulfonamide synthesis. Each of these methods allows for the introduction of a wide array of chemical functionalities, providing a powerful platform for generating chemical diversity.

Diagram 1: Overview of Derivatization Strategies

G A This compound B Amide Coupling (Carboxylic Acids, Acyl Chlorides) A->B C Reductive Amination (Aldehydes, Ketones) A->C D Sulfonamide Synthesis (Sulfonyl Chlorides) A->D E Diverse Library of Pyrazole Derivatives B->E C->E D->E

Caption: Key derivatization pathways for this compound.

Amide Coupling: Forging a Fundamental Linkage

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry due to the stability and prevalence of the amide linkage in biologically active molecules.[7] This strategy involves the reaction of the primary amine with a carboxylic acid or its activated derivative (e.g., an acyl chloride). The vast commercial availability of carboxylic acids provides access to an immense chemical space for derivatization.

Scientific Rationale: The choice of coupling reagent is critical for efficient amide bond formation, especially when dealing with complex or sensitive substrates. Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and minimize racemization of chiral carboxylic acids.[8] Alternatively, phosphonium and aminium-based coupling reagents (e.g., HATU, HBTU) offer high reactivity and are often preferred for more challenging couplings.[7]

Experimental Protocol: Amide Coupling with a Carboxylic Acid using HATU

  • Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Table 1: Representative Reagents for Amide Coupling

Reagent ClassExamplesKey Considerations
CarbodiimidesEDC, DCCCost-effective; may require additives (HOBt, NHS) to prevent side reactions.
Phosphonium SaltsBOP, PyBOPHigh reactivity; suitable for sterically hindered substrates.
Aminium/Uronium SaltsHATU, HBTU, TBTUVery efficient; rapid coupling times; often the reagent of choice for difficult couplings.
Acyl HalidesAcetyl chloride, Benzoyl chlorideHighly reactive; no coupling agent needed; generates HCl, requiring a base.
Reductive Amination: Building Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[10] The reaction proceeds through the initial formation of an imine or enamine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a suitable reducing agent.[11]

Scientific Rationale: The choice of reducing agent is crucial for the success of a reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred as they selectively reduce the protonated imine intermediate over the starting carbonyl compound.[12] This selectivity prevents the undesired reduction of the aldehyde or ketone to the corresponding alcohol. The reaction is often carried out under mildly acidic conditions to facilitate imine formation.[13]

Experimental Protocol: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride (STAB)

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add acetic acid (0.1-1.0 eq) to catalyze the formation of the imine. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[14]

Diagram 2: Reductive Amination Workflow

G cluster_0 Reaction Vessel A Primary Amine + Aldehyde/Ketone B Imine/Iminium Ion Formation (Acid Catalyst) A->B C In situ Reduction (e.g., STAB) B->C D Secondary/Tertiary Amine Product C->D

Caption: Stepwise process of a one-pot reductive amination reaction.

Sulfonamide Synthesis: Introducing a Key Pharmacophore

The sulfonamide group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[15] The synthesis of sulfonamides from primary amines is a straightforward and reliable reaction, typically involving the reaction of the amine with a sulfonyl chloride in the presence of a base.

Scientific Rationale: The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is also important, with aprotic solvents like DCM or THF being commonly used to avoid unwanted side reactions with the sulfonyl chloride.[10]

Experimental Protocol: Sulfonamide Synthesis with a Sulfonyl Chloride

  • Preparation: Dissolve this compound (1.0 eq) and a suitable base such as pyridine or triethylamine (1.5-2.0 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add a solution of the sulfonyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[16]

Library Purification and Characterization

The successful synthesis of a compound library is contingent upon effective purification and thorough characterization of the individual compounds.

Purification Strategies:

  • Flash Column Chromatography: This is the most common method for purifying small to medium-scale libraries. A variety of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed to achieve optimal separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For more challenging separations or for obtaining highly pure compounds, reversed-phase prep-HPLC is a powerful technique.

  • Crystallization: For solid compounds, crystallization can be an effective method for purification, particularly for obtaining material of high purity. For pyrazole derivatives, the formation of acid addition salts can facilitate crystallization and purification.[17]

Characterization Techniques:

Table 2: Key Analytical Techniques for Compound Characterization

TechniqueInformation Provided
LC-MS Purity assessment and molecular weight confirmation.
¹H and ¹³C NMR Structural elucidation and confirmation of covalent modifications.[18]
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition.

Biological Screening: Unveiling Therapeutic Potential

The derivatized library of this compound analogs can be screened against a variety of biological targets to identify potential therapeutic agents. The choice of assays should be guided by the known biological activities of pyrazole-containing compounds.

Diagram 3: Biological Screening Funnel

G A Diverse Pyrazole Library B Primary High-Throughput Screening (HTS) (e.g., Kinase, GPCR, Antimicrobial Assays) A->B C Hit Identification B->C D Secondary Assays & Dose-Response (IC₅₀/EC₅₀ Determination) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: A typical workflow for screening a compound library and identifying lead candidates.

Recommended Screening Assays:

  • Kinase Inhibition Assays: Many pyrazole derivatives are known to be potent kinase inhibitors, making this a primary target class for screening.[3][19] Assays can be performed using purified enzymes in a biochemical format or in cell-based assays to assess cellular potency.[20]

  • G-Protein Coupled Receptor (GPCR) Binding and Functional Assays: GPCRs are a major class of drug targets, and pyrazole-containing compounds have been shown to modulate their activity.[21] Radioligand binding assays can be used to determine the affinity of compounds for a specific GPCR, while functional assays (e.g., cAMP or calcium flux assays) can assess their agonist or antagonist activity.[6][22]

  • Antimicrobial Assays: The antibacterial and antifungal properties of pyrazole derivatives are well-documented.[23][24] A standard approach involves determining the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.[18]

  • Antiviral Assays: Several pyrazole derivatives have shown promising antiviral activity.[25][26] Screening can be performed in cell-based assays that measure the inhibition of virus-induced cytopathic effects or viral replication.

Conclusion and Future Directions

The derivatization of this compound offers a versatile and efficient platform for the generation of novel compound libraries with significant potential for drug discovery. The robust synthetic methodologies outlined in this guide, coupled with a strategic approach to biological screening, provide a clear path for identifying new lead compounds. Future work should focus on expanding the diversity of the building blocks used in the derivatization reactions and exploring a wider range of biological targets. Furthermore, the integration of computational methods for library design and in silico screening can further enhance the efficiency of the drug discovery process.

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Application Notes & Protocols for the Safe Laboratory Handling of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazoles represent a cornerstone of modern medicinal chemistry and drug development.[1] This five-membered heterocyclic scaffold is a key structural motif in numerous FDA-approved drugs, including kinase inhibitors for oncology (e.g., Axitinib, Ruxolitinib), treatments for erectile dysfunction (Sildenafil), and antiviral agents.[1] The diverse pharmacological activities attributed to pyrazole analogs stem from the scaffold's unique electronic properties and its ability to engage in various biological interactions.[2][3][4]

However, the same chemical reactivity and biological potency that make these compounds valuable also necessitate a rigorous and informed approach to their laboratory safety and handling. The toxicological profiles of novel, highly substituted pyrazoles are often not fully characterized, demanding that researchers treat them with the utmost caution.[5] This guide provides a framework for the safe handling, synthesis, and management of substituted pyrazoles, designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind safety protocols, ensuring a culture of safety and scientific integrity.

Hazard Identification and Proactive Risk Assessment

The foundation of laboratory safety is a thorough understanding of the potential hazards. For the pyrazole class, hazards can range from moderate to severe, depending on the specific substitutions on the ring.

1.1. General Hazard Profile of Pyrazole and its Derivatives

Safety Data Sheets (SDS) for pyrazole and related compounds consistently highlight several key hazards:

  • Acute Toxicity: Harmful if swallowed and can be toxic in contact with skin.[6]

  • Irritation and Corrosion: Causes skin irritation and can cause serious, irreversible eye damage.[6][7]

  • Respiratory Hazards: May cause respiratory irritation upon inhalation of dusts or aerosols.[6][7]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs such as the liver, spleen, and thyroid.[8]

It is critical to recognize that while the parent pyrazole has a known toxicological profile, the properties of a novel, synthesized derivative may be significantly different and are often unknown.[5] Therefore, a conservative risk assessment is mandatory before beginning any new experimental work.

1.2. Risk Assessment Workflow for Novel Pyrazoles

A systematic risk assessment is not a bureaucratic hurdle; it is a critical scientific process to ensure the safety of personnel. For every new substituted pyrazole, researchers should follow a logical workflow to identify and mitigate risks.

RiskAssessmentWorkflow cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Evaluation cluster_2 Phase 3: Control Implementation start Start: New Substituted Pyrazole Synthesis lit_review Review Literature for Known Analogs & Hazards start->lit_review sds_review Analyze SDS of Starting Materials & Reagents lit_review->sds_review in_silico In Silico Toxicity Prediction (Optional) sds_review->in_silico eval_phys Evaluate Physical Hazards (Flammability, Reactivity) in_silico->eval_phys eval_health Evaluate Health Hazards (Toxicity, Irritation, Sensitization) eval_phys->eval_health eval_exposure Assess Exposure Potential (Dustiness, Volatility, Scale) eval_health->eval_exposure controls Define Control Measures (Hierarchy of Controls) eval_exposure->controls eng_controls Engineering Controls (Fume Hood, Glovebox) controls->eng_controls admin_controls Administrative Controls (SOPs, Training) controls->admin_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) controls->ppe emergency_plan Establish Emergency Plan (Spill, Exposure) eng_controls->emergency_plan admin_controls->emergency_plan ppe->emergency_plan proceed Proceed with Experiment emergency_plan->proceed

Caption: Risk assessment workflow for handling a novel substituted pyrazole.

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are the first and most reliable line of defense, supplemented by administrative controls and, finally, PPE.[9]

2.1. Mandatory Engineering Controls

  • Chemical Fume Hood: All work involving the handling of solid pyrazoles or their volatile solutions must be conducted in a certified chemical fume hood.[8][10] This is non-negotiable and serves to prevent inhalation of airborne dust or vapors.

  • Ventilated Enclosures: For weighing solid compounds, a ventilated balance enclosure or powder containment hood is highly recommended to minimize dust exposure.

  • Safety Infrastructure: Laboratories must be equipped with easily accessible and regularly tested safety showers and eyewash stations.[6]

2.2. Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect against direct contact and unexpected splashes.[9][11] The minimum required PPE for handling substituted pyrazoles is summarized below.

ActivityHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solids Double-gloving with nitrile or other chemically resistant gloves.Safety glasses with side-shields (ANSI Z87.1 approved).[12]Flame-resistant lab coat, fully fastened.Not required if performed in a ventilated enclosure/fume hood.
Solution Transfer Chemically resistant gloves (e.g., nitrile). Inspect for tears.[8]Chemical splash goggles.[12]Flame-resistant lab coat.[12]Not required if performed in a fume hood.
Reaction Setup/Workup Chemically resistant gloves. Use proper removal technique.[8]Chemical splash goggles. Use a face shield for large volumes or pressurized reactions.[5][12]Chemically resistant apron over a lab coat.Not required if performed in a fume hood.
Handling Hazardous Drugs Tested chemotherapy gloves.Chemical splash goggles and face shield.Disposable, resistant gowns or coveralls ("bunny suits").[13][14]May be required depending on the specific drug and procedure.

Standard Operating Protocols for Safe Handling

Adherence to standardized protocols minimizes the risk of exposure and contamination.

3.1. General Hygiene and Conduct

  • Avoid all skin and eye contact with pyrazole compounds.[5][8]

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][8]

  • Do not eat, drink, or smoke in any area where these chemicals are handled or stored.[6]

3.2. Protocol: Weighing and Dispensing a Solid Substituted Pyrazole

  • Preparation: Don all required PPE (double gloves, lab coat, goggles). Ensure the analytical balance is inside a fume hood or ventilated enclosure.

  • Staging: Place a clean weigh boat on the balance. Bring the container of the pyrazole compound into the hood.

  • Dispensing: Slowly open the container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

    • Causality: The primary risk here is the inhalation of fine, potent powder. All movements should be deliberate and slow to prevent making the powder airborne.

  • Cleaning: Securely close the main container. Use a soft brush to gently sweep any stray powder into the weigh boat.

  • Transport: Carefully carry the weigh boat to the reaction vessel within the fume hood for the next step.

3.3. Storage and Waste Management

  • Storage: Store all pyrazole compounds in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area.[6][8] Keep them segregated from incompatible materials such as strong oxidizing agents and acids.[6]

  • Waste Disposal: All pyrazole-contaminated waste (excess solids, empty containers, used gloves, etc.) is considered hazardous. It must be collected in designated, sealed hazardous waste containers.[5] Arrange for disposal through a licensed chemical waste contractor in accordance with all local and federal regulations.[5][6] Never dispose of this waste down the drain or in regular trash.[5][8]

Application Note: Illustrative Synthesis Protocol

This protocol details a common method for synthesizing a 1,3,5-trisubstituted pyrazole, highlighting safety and validation at each step.

Reaction: Cyclocondensation of 1,3-diphenyl-1,3-propanedione with phenylhydrazine.

4.1. Reagents and Equipment

  • 1,3-Diphenyl-1,3-propanedione

  • Phenylhydrazine (Caution: Toxic and suspected carcinogen)

  • Glacial Acetic Acid (Corrosive)

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates, developing chamber

  • Separatory funnel, rotary evaporator

4.2. Step-by-Step Protocol

  • Reaction Setup (in Fume Hood): Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Charge the flask with 1,3-diphenyl-1,3-propanedione (1.0 eq) and ethanol (20 mL). Begin stirring to dissolve the solid.

  • Nucleophile Addition: In a separate beaker, dissolve phenylhydrazine (1.05 eq) in a minimal amount of ethanol. Using a pipette, add this solution dropwise to the stirring reaction mixture at room temperature.

    • Causality: Phenylhydrazine is highly reactive and toxic. Adding it slowly and in solution helps control the initial reaction rate and minimizes exposure risk. Acetic acid is often used to catalyze the condensation and subsequent dehydration steps.[2]

  • Reaction Monitoring (Self-Validation): Add a few drops of glacial acetic acid as a catalyst. Heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes, spotting the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting diketone spot.

    • Causality: TLC provides a real-time assessment of the reaction, preventing unnecessary heating and the formation of side products. This validates that the desired transformation is occurring.

  • Workup and Isolation: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water while stirring. A solid precipitate should form.

    • Causality: The pyrazole product is typically insoluble in water. Precipitating it from an aqueous solution is an effective initial purification step to remove the acid catalyst and polar solvents.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water. Allow the solid to air-dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-triphenylpyrazole.

  • Characterization (Final Validation): Dry the purified crystals under vacuum. Determine the melting point and obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the final compound.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

5.1. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if easy to do. Seek immediate medical attention.[5][6][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][6][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][15]

5.2. Chemical Spills

  • Minor Spill (Manageable): Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[8][10]

  • Major Spill (Unmanageable): Evacuate the laboratory immediately. Alert others and activate the nearest fire alarm if the spill is flammable or presents a significant inhalation hazard. Notify your institution's Environmental Health & Safety (EHS) department or emergency response team from a safe location.[16]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. National Center for Biotechnology Information (PMC - NIH). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Center for Biotechnology Information (NIH). [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. US Pharmacist. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

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Application Note: A Scalable and Validated Synthesis of 3-(5-Methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the multi-step synthesis of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine, a valuable building block in pharmaceutical and agrochemical research. The described synthetic pathway is designed for efficiency and scalability, addressing common challenges encountered in the production of substituted pyrazoles. This guide offers in-depth procedural instructions, safety protocols, analytical methods for in-process control and final product validation, and a comprehensive troubleshooting guide. The causality behind experimental choices is explained to empower researchers to adapt and optimize the protocol for their specific needs.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1][2] The target molecule, this compound, incorporates a primary amine function, making it a versatile synthon for introducing the pyrazole moiety into more complex molecular architectures. The strategic placement of the methyl group and the propylamino side chain offers opportunities for fine-tuning the physicochemical properties of derivative compounds, which is of paramount importance in drug discovery and development.

This document outlines a three-step synthetic sequence commencing with the well-established Knorr pyrazole synthesis, followed by a Vilsmeier-Haack formylation, a Knoevenagel condensation to introduce the propyl chain precursor, and culminating in the reduction of a nitrile intermediate. Each step has been optimized for yield, purity, and operational simplicity on a larger scale.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following three-stage process:

Synthetic_Scheme cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Side Chain Introduction cluster_2 Stage 3: Amine Formation Ethyl_Acetoacetate Ethyl Acetoacetate + Hydrazine 5_Methylpyrazolone 5-Methyl-1H-pyrazol-3(2H)-one Ethyl_Acetoacetate->5_Methylpyrazolone Knorr Synthesis Formylpyrazole 5-Methyl-1H-pyrazole-4-carbaldehyde 5_Methylpyrazolone->Formylpyrazole Vilsmeier-Haack Propionitrile_Intermediate 3-(5-Methyl-1H-pyrazol-4-yl)acrylonitrile Formylpyrazole->Propionitrile_Intermediate Knoevenagel Condensation Final_Product This compound Propionitrile_Intermediate->Final_Product Nitrile Reduction

Figure 1: Overall three-stage synthetic workflow.

Experimental Protocols & Rationale

Stage 1: Synthesis of 5-Methyl-1H-pyrazol-3(2H)-one

The initial step involves the formation of the pyrazole core via a Knorr-type condensation reaction between ethyl acetoacetate and hydrazine.[2] This is a classic and highly reliable method for producing pyrazolone structures.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl Acetoacetate130.14130.14 g1.0
Hydrazine Hydrate (64%)50.0678.2 g1.0
Ethanol46.07500 mL-

Protocol:

  • To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add ethyl acetoacetate (130.14 g, 1.0 mol) and ethanol (200 mL).

  • Begin stirring and add a solution of hydrazine hydrate (78.2 g, 1.0 mol) in ethanol (300 mL) dropwise over 1 hour. An exotherm is expected; maintain the reaction temperature below 40°C using a water bath.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to facilitate precipitation.

  • Collect the white crystalline solid by vacuum filtration, wash with cold ethanol (2 x 50 mL), and dry in a vacuum oven at 50°C to a constant weight.

Expected Yield: 85-92 g (87-94%).

Stage 2: Synthesis of 3-(5-Methyl-1H-pyrazol-4-yl)acrylonitrile

This stage involves a two-step, one-pot procedure. First, a Vilsmeier-Haack formylation introduces a formyl group at the C4 position of the pyrazole ring. This is followed by a Knoevenagel condensation with cyanoacetic acid to form the acrylonitrile side chain.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methyl-1H-pyrazol-3(2H)-one98.1049.05 g0.5
Phosphorus Oxychloride (POCl₃)153.33115.0 g0.75
N,N-Dimethylformamide (DMF)73.09109.6 g1.5
Cyanoacetic Acid85.0646.8 g0.55
Piperidine85.154.3 g0.05
Toluene92.14500 mL-

Protocol:

  • Vilsmeier-Haack Reagent Formation: In a 1 L, three-necked flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (109.6 g, 1.5 mol) to 0°C. Add phosphorus oxychloride (115.0 g, 0.75 mol) dropwise, maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C.

  • Formylation: Add a solution of 5-methyl-1H-pyrazol-3(2H)-one (49.05 g, 0.5 mol) in toluene (200 mL) to the Vilsmeier reagent dropwise, keeping the temperature below 20°C. After addition, heat the mixture to 80°C and stir for 4 hours.

  • Knoevenagel Condensation: Cool the reaction mixture to 50°C. Add cyanoacetic acid (46.8 g, 0.55 mol) and piperidine (4.3 g, 0.05 mol).

  • Heat the mixture to reflux (approximately 110°C) and equip the flask with a Dean-Stark apparatus to remove water. Continue refluxing for 5-7 hours, or until water evolution ceases.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto 500 g of crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum.

Expected Yield: 60-67 g (80-90%).

Stage 3: Synthesis of this compound

The final step is the reduction of the nitrile group and the double bond of the acrylonitrile intermediate to the desired saturated primary amine. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.[3][4]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(5-Methyl-1H-pyrazol-4-yl)acrylonitrile135.1540.55 g0.3
Lithium Aluminum Hydride (LiAlH₄)37.9522.8 g0.6
Anhydrous Tetrahydrofuran (THF)72.11600 mL-
Sodium Sulfate, anhydrous142.04As needed-

Protocol:

  • To a 2 L, dry, three-necked flask under an inert atmosphere, add anhydrous THF (400 mL) and carefully add lithium aluminum hydride (22.8 g, 0.6 mol) in portions.

  • Cool the suspension to 0°C and add a solution of 3-(5-methyl-1H-pyrazol-4-yl)acrylonitrile (40.55 g, 0.3 mol) in anhydrous THF (200 mL) dropwise, maintaining the internal temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (23 mL), 15% aqueous NaOH (23 mL), and then water again (69 mL). This Fieser workup method is crucial for safely handling the aluminum salts.

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash with THF (2 x 50 mL).

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude amine by vacuum distillation or by dissolving in a suitable solvent and precipitating as the hydrochloride salt by bubbling HCl gas through the solution. For many applications, purification can be achieved by washing the organic layer with dilute acid to extract the protonated amine into the aqueous layer.[5]

Expected Yield: 30-35 g (72-84%).

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the C≡N stretch at ~2200 cm⁻¹ and appearance of N-H stretches at ~3300-3400 cm⁻¹).[6]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Process Safety Considerations

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

Specific Hazards:

  • Hydrazine Hydrate: Is a suspected carcinogen and is corrosive. Handle with extreme care, avoiding inhalation and skin contact.

  • Phosphorus Oxychloride: Is highly corrosive and reacts violently with water. Handle under anhydrous conditions.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents to produce flammable hydrogen gas.[4] All equipment must be thoroughly dried before use, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with adequate cooling.

  • Sodium Hydride (NaH): Though not used in this specific protocol, it is a common alternative base. It is a flammable solid that also reacts violently with water.[7][8][9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Stage 1: Low Yield Incomplete reaction; loss of product during workup.Ensure complete consumption of starting material by TLC. Use minimal cold ethanol for washing.
Stage 2: Incomplete Formylation Inactive Vilsmeier reagent.Prepare the Vilsmeier reagent fresh and ensure anhydrous conditions.
Stage 3: Incomplete Reduction Insufficient LiAlH₄; moisture in the reaction.Use a larger excess of LiAlH₄. Ensure all reagents and solvents are scrupulously dry.
Final Product Contamination Incomplete reaction; side products from reduction.Optimize reaction time and temperature. Purify via distillation or salt formation.

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable route to this compound. By understanding the rationale behind each step and adhering to the safety and handling precautions, researchers can confidently produce this valuable building block for a wide range of applications.

References

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]

  • ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available from: [Link]

  • NJ.gov. HAZARD SUMMARY: SODIUM HYDRIDE. Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines?. Available from: [Link]

  • ACS Publications. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Available from: [Link]

  • PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. Available from: [Link]

  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Google Patents. Process for the preparation of 3-amino-5-methylpyrazole.
  • UC Santa Barbara. Sodium Hydride - Standard Operating Procedure. Available from: [Link]

  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

  • PanReac AppliChem. Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Available from: [Link]

  • University of Rochester. Workup: Amines. Available from: [Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES. Available from: [Link]

  • Google Patents. Process for the purification of amines.
  • NIH. (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Available from: [Link]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]

  • NIH. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Available from: [Link]

  • YouTube. Nitriles: reduction to amines. Available from: [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. Available from: [Link]

  • WordPress. Nitrile Reduction. Available from: [Link]

  • PubChem. 1H-Imidazole-1-propanamine. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrazole amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole amine synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, helping you troubleshoot common issues and prevent side reactions. Our aim is to equip you with the knowledge to create a self-validating system for your experiments, ensuring both accuracy and efficiency.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific problems you might encounter during the synthesis of pyrazole amines. Each issue is presented in a question-and-answer format, providing not just a solution, but a mechanistic understanding of the problem.

Issue 1: Poor Regioselectivity - "I'm getting a mixture of two pyrazole isomers. How can I control which one is formed?"

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is giving me a mixture of regioisomers. How can I improve the selectivity for my desired product?

A: This is one of the most common challenges in pyrazole synthesis, particularly in the Knorr synthesis and related methods. The formation of two regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, both of which can undergo initial condensation with the hydrazine.[1] The regiochemical outcome is a delicate balance of steric and electronic factors of your substrates, as well as the reaction conditions.

Underlying Causality:

The reaction proceeds through the formation of a hydrazone intermediate.[2] With a substituted hydrazine (e.g., methylhydrazine), the initial attack can occur from either the substituted or unsubstituted nitrogen. Generally, the less sterically hindered and more nucleophilic nitrogen will react preferentially. Subsequently, intramolecular cyclization occurs onto the second carbonyl group.

  • Steric Hindrance: A bulky substituent on the hydrazine or the dicarbonyl compound will direct the reaction pathway to minimize steric clash.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a crucial role. A more electrophilic carbonyl will react faster with the hydrazine. For instance, in 4,4,4-trifluoro-1-arylbutan-1,3-diones, the carbonyl adjacent to the trifluoromethyl group is more electrophilic, which can lead to preferential attack at that position.[1]

  • pH of the Reaction Medium: The pH can influence which nitrogen of the hydrazine is more nucleophilic and the rate of dehydration steps. Acid catalysis is often employed in the Knorr synthesis to facilitate the dehydration steps.[1][2]

Troubleshooting Protocol & Mitigation Strategies:

  • Solvent Selection: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[3] This is attributed to the ability of these solvents to form hydrogen bonds, which can modulate the reactivity of the intermediates.

  • Control of Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Choice of Hydrazine Salt: Using the hydrochloride salt of the hydrazine in an aprotic dipolar solvent can sometimes afford better regioselectivity.[1]

  • Protecting Groups: In some cases, a strategy involving protecting groups on the 1,3-dicarbonyl can be employed to ensure that only one carbonyl group is available for the initial reaction.

Data-Driven Insights: Solvent Effects on Regioselectivity

SolventTypical Regioisomeric Ratio (Product A:Product B)Reference
EthanolOften close to 1:1, highly substrate-dependent[1][3]
TFECan significantly favor one isomer (e.g., up to 98:2)[3]
HFIPOften provides the highest selectivity (e.g., >99:1)[3]

Visualizing the Competing Pathways:

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Unsymmetrical Dicarbonyl Unsymmetrical Dicarbonyl A_Intermediate Intermediate A Unsymmetrical Dicarbonyl->A_Intermediate Attack at Carbonyl 1 B_Intermediate Intermediate B Unsymmetrical Dicarbonyl->B_Intermediate Attack at Carbonyl 2 Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->A_Intermediate Substituted Hydrazine->B_Intermediate Product_A Regioisomer A A_Intermediate->Product_A Cyclization Product_B Regioisomer B B_Intermediate->Product_B Cyclization

Caption: Competing pathways in pyrazole synthesis.

Issue 2: Incomplete Reaction or Formation of Pyrazoline Intermediate - "My reaction has stalled, and I'm isolating a non-aromatic product."

Q: My reaction to form a pyrazole seems to have stopped, and the product I've isolated doesn't appear to be aromatic by NMR. What's going on?

A: It is highly likely that you have isolated a pyrazoline intermediate. The final step in many pyrazole syntheses is an oxidation or elimination to form the aromatic pyrazole ring.[1] If this step is not efficient under your reaction conditions, the pyrazoline will be the major product.

Underlying Causality:

The cyclization of the hydrazine with the 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound initially forms a non-aromatic five-membered ring, a pyrazoline.[1] This intermediate must then undergo a formal oxidation (loss of two hydrogen atoms) or elimination of a leaving group to achieve the stable aromatic pyrazole system.

Troubleshooting Protocol & Mitigation Strategies:

  • In-situ Oxidation: You can often drive the reaction to completion by adding an oxidizing agent directly to the reaction mixture.

    • Mild Oxidation: Simply heating the reaction mixture in DMSO under an oxygen atmosphere can be effective.[4]

    • Chemical Oxidants: Common oxidizing agents include bromine, iodine, or copper salts.[1][4]

  • Stepwise Oxidation: If in-situ oxidation is not clean, you can isolate the pyrazoline and then subject it to a separate oxidation step. This can sometimes provide a cleaner product.

  • Choice of Starting Materials: If you start with an α,β-unsaturated ketone that has a good leaving group at the β-position, the elimination to the pyrazole can occur spontaneously after the initial cyclization.[1]

Experimental Protocol: Oxidation of a Pyrazoline to a Pyrazole

  • Dissolve the crude pyrazoline in a suitable solvent (e.g., DMSO, acetic acid, or an alcohol).

  • Add the oxidizing agent (e.g., 1.1 equivalents of I₂) portion-wise at room temperature.

  • Monitor the reaction by TLC. The pyrazole product should have a different Rf value and may be more UV-active than the pyrazoline.

  • Work-up the reaction by quenching any excess oxidant (e.g., with aqueous sodium thiosulfate for iodine) and then proceed with a standard aqueous work-up and extraction.

  • Purify the crude pyrazole by column chromatography or recrystallization.

Visualizing the Final Aromatization Step:

G Pyrazoline Pyrazoline Intermediate (Non-aromatic) Pyrazole Pyrazole Product (Aromatic) Pyrazoline->Pyrazole Oxidation / Elimination Oxidant Oxidizing Agent (e.g., I₂, O₂) Oxidant->Pyrazoline

Caption: Aromatization of pyrazoline to pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying pyrazole amines?

A1: Purification can often be challenging due to the similar polarities of starting materials, products, and byproducts.

  • Column Chromatography: This is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Acid-Base Extraction: If your pyrazole amine has a basic amino group and other impurities are neutral or acidic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract your product back into an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.

Q2: How can I use TLC to monitor my pyrazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is an indispensable tool.

  • Spotting: Spot the starting materials, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.

  • Eluent: A mixture of hexanes and ethyl acetate is a good starting point for the mobile phase.

  • Visualization: Pyrazoles are often UV-active, so they can be visualized under a UV lamp.[5] Staining with iodine or potassium permanganate can also be effective for visualizing compounds that are not UV-active.[5]

Q3: Can over-alkylation be a problem when synthesizing N-alkylated pyrazoles?

A3: Yes, if you are performing an N-alkylation on a pre-formed pyrazole, it is possible to get bis-alkylation, especially if there are other nucleophilic sites on the molecule. To avoid this, use a stoichiometric amount of the alkylating agent and a suitable base. If the pyrazole itself has an NH group and you are introducing an amine, careful control of stoichiometry is crucial.

Q4: Are there any other unexpected side reactions I should be aware of?

A4: While less common, other side reactions can occur:

  • Dimerization: Under certain conditions, especially with 5-aminopyrazoles, dimerization can occur.

  • Ring Opening: In the presence of a strong base, deprotonation at C3 of the pyrazole ring can sometimes lead to ring opening.[1]

  • Formation of Bis-pyrazoles: If your starting materials have the potential to react at multiple sites, the formation of bis-pyrazole products is possible.[6]

By understanding the fundamental mechanisms behind these common issues, you can proactively design your experiments to minimize side reactions and efficiently troubleshoot any problems that arise.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. (2019). Medicinal Chemistry. [Link]

  • (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar amine compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-tricky molecules. Drawing from extensive field experience and established scientific principles, this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your purification success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of polar amine compounds, providing concise answers and foundational knowledge.

1. Why are polar amine compounds so difficult to purify using standard silica gel chromatography?

Polar amine compounds present a significant challenge in standard normal-phase chromatography primarily due to strong acid-base interactions with the silica stationary phase.[1][2] Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[2] Basic amine compounds can interact strongly with these acidic sites, leading to several purification issues:

  • Irreversible Adsorption: The strong interaction can cause the compound to bind irreversibly to the column, resulting in low or no recovery.[2]

  • Peak Tailing: Even if the compound elutes, the strong interaction can lead to broad, tailing peaks, which significantly reduces resolution and purity of the collected fractions.[3][4]

  • Compound Degradation: The acidic nature of the silica can sometimes lead to the degradation of sensitive amine compounds.[1][5]

2. What is the "2 pH rule" and how does it apply to purifying amines in reversed-phase chromatography?

The "2 pH rule" is a guiding principle for achieving good retention and peak shape of ionizable compounds, including amines, in reversed-phase chromatography.[5] It states that to ensure an amine is in its neutral, deprotonated form, the pH of the mobile phase should be adjusted to at least two units above its pKa.[5] When an amine is in its neutral (free-base) form, it becomes more hydrophobic (lipophilic), leading to increased retention on a nonpolar reversed-phase column (like C18).[5][6] This increased retention allows for the use of a higher percentage of organic solvent in the mobile phase, which can improve separation and is easier to evaporate post-purification.[5]

3. What are the advantages of using an amine-functionalized silica column?

Amine-functionalized silica columns offer a significant advantage for purifying basic organic amines in a normal-phase mode.[2][5] The surface of the silica is bonded with an organic amine, making the stationary phase "basic."[5] This mitigates the problematic acid-base interactions seen with bare silica.[2][5] Key benefits include:

  • Reduced Peak Tailing: By minimizing the interaction with acidic silanols, peak shapes are significantly improved.

  • Milder Elution Conditions: Separations can often be achieved with less aggressive and "safer" solvent systems, such as hexane/ethyl acetate, without the need for basic additives.[5]

  • Improved Recovery: The risk of irreversible adsorption is greatly reduced, leading to better compound recovery.

4. When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for polar amine purification?

HILIC is an excellent alternative to reversed-phase HPLC for very polar analytes that show little to no retention on traditional C18 columns.[1][7][8] HILIC utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][9] This technique is particularly well-suited for polar amines because it allows for their retention and separation in order of increasing polarity.[1] HILIC can overcome some of the challenges of normal-phase chromatography, such as poor analyte solubility and limited compatibility with mass spectrometry.[1]

5. Can I use ion-exchange chromatography for purifying polar amines?

Yes, ion-exchange chromatography (IEX) is a powerful technique for separating charged molecules, including protonated amines.[10][11] In IEX, the stationary phase contains charged functional groups that interact with oppositely charged analytes.[10][11] For basic amines, which are positively charged at acidic to neutral pH, a cation-exchange column (with negatively charged functional groups) would be used.[10] Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase to disrupt the electrostatic interactions.[10]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of polar amine compounds.

Problem Potential Cause(s) Recommended Solution(s)
No compound elution or very poor recovery Irreversible adsorption on silica: Strong acid-base interaction between the basic amine and acidic silica stationary phase.[2]1. Add a basic modifier to the mobile phase: Incorporate a competing amine like triethylamine (TEA), pyridine, or ammonium hydroxide (typically 0.1-2%) to neutralize the acidic silanol groups.[3][5] 2. Switch to a different stationary phase: Use an amine-functionalized silica column, basic alumina, or a reversed-phase column with an appropriate mobile phase.[3][5][12]
Severe peak tailing Secondary interactions with silanols: The amine is interacting with the stationary phase through multiple mechanisms, leading to a non-ideal elution profile.[3]1. Optimize mobile phase pH (Reversed-Phase): Adjust the mobile phase pH to be at least 2 units above the amine's pKa to ensure it is in its neutral form.[5] 2. Use a mobile phase additive: Add a volatile base like TEA or ammonium hydroxide to the mobile phase in normal-phase chromatography.[5] 3. Employ an end-capped reversed-phase column: These columns have fewer free silanol groups, reducing secondary interactions.
Poor retention in reversed-phase chromatography Compound is too polar for the stationary phase: The amine is highly hydrophilic and has minimal interaction with the nonpolar C18 stationary phase.[1][13]1. Use a 100% aqueous mobile phase: However, be cautious of "dewetting" or "phase collapse" with traditional C18 columns.[14] Consider using a polar-endcapped or aqueous-stable C18 column. 2. Switch to HILIC: This technique is specifically designed for retaining and separating highly polar compounds.[1][7][8] 3. Consider ion-pairing agents: These can increase retention but may not be compatible with mass spectrometry and can require long equilibration times.[1][14]
Co-elution of impurities Insufficient selectivity of the chromatographic system. 1. Change the organic solvent: In reversed-phase, switching from acetonitrile to methanol (or vice-versa) can alter selectivity. 2. Modify the stationary phase: Try a different type of column (e.g., from C18 to a phenyl or PFP column in reversed-phase, or from silica to an amine column in normal-phase).[15] 3. Adjust the mobile phase pH: Altering the ionization state of your compound and impurities can significantly impact their retention and separation.[13] 4. Employ mixed-mode chromatography: These columns utilize multiple separation mechanisms (e.g., reversed-phase and ion-exchange) to improve the separation of complex mixtures.[1][14]
Compound instability or degradation on the column Reaction with the stationary phase or mobile phase components. 1. Avoid acidic conditions: If your amine is unstable at low pH, use a neutral or basic mobile phase. 2. Use a more inert stationary phase: An amine-functionalized or end-capped column can be less reactive than bare silica.[2][5] 3. Purify the compound as a salt: In some cases, converting the amine to a salt (e.g., hydrochloride) can improve its stability during purification.[3]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification workflows.

Protocol 1: Normal-Phase Purification with a Basic Mobile Phase Additive

Objective: To purify a basic polar amine compound using standard silica gel with a triethylamine (TEA) modifier to improve peak shape and recovery.

Materials:

  • Silica gel flash chromatography column

  • Crude sample containing the polar amine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • TLC plates (silica gel)

  • Appropriate visualization method for TLC (e.g., UV lamp, iodine chamber)

Procedure:

  • Develop a TLC method:

    • Prepare a stock solution of your crude sample.

    • Prepare a series of developing solvents with varying ratios of DCM and MeOH (e.g., 99:1, 95:5, 90:10 DCM:MeOH).

    • To each developing solvent, add 0.5-1% TEA.

    • Spot your crude sample on TLC plates and develop them in the different solvent systems.

    • Identify the solvent system that provides a good separation of your target compound with an Rf value between 0.2 and 0.4.

  • Prepare the column and mobile phase:

    • Based on your TLC results, prepare a sufficient volume of the optimal mobile phase, including the TEA additive.

    • Pack the flash chromatography column with silica gel using a non-polar solvent like hexane or the initial, low-polarity mobile phase.

    • Equilibrate the column by flushing it with at least 5-10 column volumes of the initial mobile phase containing TEA. This ensures the silica is "neutralized" before loading the sample.[5]

  • Load the sample:

    • Dissolve your crude sample in a minimal amount of the initial mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Run the chromatography:

    • Begin eluting with the initial mobile phase.

    • If a gradient elution is needed (as determined by TLC), gradually increase the percentage of the more polar solvent (MeOH).

    • Collect fractions and monitor their contents by TLC.

  • Isolate the purified compound:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure. Note that TEA is relatively volatile and should co-evaporate, but residual amounts may require further purification steps like an aqueous workup if necessary.

Protocol 2: Purification using an Amine-Functionalized Silica Column

Objective: To purify a basic polar amine using an amine-functionalized column to avoid the need for basic mobile phase additives.

Materials:

  • Amine-functionalized silica flash chromatography column

  • Crude sample containing the polar amine

  • Hexane

  • Ethyl acetate (EtOAc)

  • TLC plates (amine-functionalized silica, if available, or standard silica for initial screening)

Procedure:

  • Develop a TLC method:

    • Use standard silica TLC plates to get a preliminary idea of the required solvent polarity. A solvent system of hexane and ethyl acetate is a good starting point.[5]

    • If using an amine-functionalized column, the retention will likely be lower than on bare silica, so you may need to use a less polar solvent system than indicated by standard TLC.

  • Prepare the column:

    • Equilibrate the amine-functionalized column with the initial, low-polarity mobile phase (e.g., 100% hexane or a low percentage of EtOAc in hexane) for at least 5 column volumes.

  • Load the sample:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DCM or the initial mobile phase).

    • Load the sample onto the column.

  • Run the chromatography:

    • Elute with the chosen solvent system, either isocratically or with a gradient of increasing ethyl acetate in hexane.

    • Collect and monitor fractions by TLC.

  • Isolate the product:

    • Combine the pure fractions and evaporate the solvent. This method avoids the presence of non-volatile additives, simplifying the final workup.

IV. Visualizations

The following diagrams illustrate key concepts and workflows in the purification of polar amine compounds.

Amine_Silica_Interaction cluster_amine Polar Amine cluster_silica Silica Surface cluster_result Chromatographic Outcome Amine R-NH2 Silanol Si-OH (Acidic) Amine->Silanol Strong Acid-Base Interaction Result Peak Tailing & Poor Recovery Silanol->Result

Caption: Interaction of a polar amine with an acidic silica surface.

Troubleshooting_Workflow cluster_silica_solutions Silica Troubleshooting cluster_rp_solutions Reversed-Phase Troubleshooting Start Start: Purification Issue (e.g., Peak Tailing, No Elution) Check_Stationary_Phase What is the stationary phase? Start->Check_Stationary_Phase Silica Standard Silica Check_Stationary_Phase->Silica Silica Reversed_Phase Reversed-Phase (e.g., C18) Check_Stationary_Phase->Reversed_Phase Reversed-Phase Add_Base Add Basic Modifier (e.g., 0.5% TEA) Silica->Add_Base Switch_to_NH2_Column Switch to Amine- Functionalized Column Silica->Switch_to_NH2_Column Adjust_pH Adjust Mobile Phase pH (pH > pKa + 2) Reversed_Phase->Adjust_pH Switch_to_HILIC Switch to HILIC Reversed_Phase->Switch_to_HILIC End Successful Purification Add_Base->End Switch_to_NH2_Column->End Adjust_pH->End Switch_to_HILIC->End

Caption: A logical workflow for troubleshooting polar amine purification.

V. References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? ResearchGate. [Link]

  • PubMed Central. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. [Link]

  • Sciencemadness Discussion Board. (2020, May 26). Stability of amines. Sciencemadness Discussion Board. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • PubMed. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts? ResearchGate. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. [Link]

  • ResearchGate. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]

  • YouTube. (2020, February 8). Ion Exchange Chromatography Animation. [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Waters. (n.d.). Waters COLUMNS AND ANALYTICAL STANDARDS AND REAGENTS Selection Guide. [Link]

  • Lab Manager. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • PubMed Central. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Introduction

This compound is a molecule of interest in pharmaceutical research, featuring a stable pyrazole ring and a reactive primary amine functional group. While the pyrazole core imparts a degree of thermal and chemical resilience, the primary amine is susceptible to various degradation pathways, particularly in solution.[1] This guide will explore the factors influencing the stability of this compound and provide practical strategies to mitigate degradation, ensuring the integrity of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter with the stability of this compound in solution.

Issue 1: Rapid degradation of the compound in aqueous buffer.

Question: I've observed a rapid loss of my this compound in an aqueous phosphate buffer at room temperature. What is causing this degradation, and how can I prevent it?

Answer:

Rapid degradation in aqueous solutions, especially those exposed to air, is often due to oxidative degradation of the primary amine.[2] The amine group is susceptible to oxidation, which can be catalyzed by light, metal ions, and oxygen.[2][3]

Potential Causes and Solutions:

  • Oxidative Degradation: The primary amine on the propane chain is a likely site for oxidation. This can be exacerbated by dissolved oxygen in your buffer and trace metal ion contaminants.

    • Solution:

      • Deoxygenate your solvents: Before preparing your solution, sparge your buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

      • Work under an inert atmosphere: If possible, prepare and handle your solutions in a glove box or under a blanket of inert gas.

      • Add antioxidants: Consider adding antioxidants to your formulation. Common choices for amine-containing compounds include hindered phenols (e.g., BHT - butylated hydroxytoluene) or aromatic amines.[4][5]

      • Use chelating agents: To sequester catalytic metal ions, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.

  • pH-Related Instability: The stability of pyrazole derivatives can be influenced by pH.[6] While the pyrazole ring itself is relatively stable, extreme pH values can affect the protonation state of the amine and potentially catalyze degradation pathways.

    • Solution:

      • Conduct a pH stability study: Prepare your compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9) and monitor its stability over time using an appropriate analytical method like HPLC. This will help you identify the optimal pH range for your experiments.

      • Buffer selection: Choose a buffer system that maintains the pH in the most stable range identified in your study.

Issue 2: Precipitation of the compound from solution upon storage.

Question: My this compound solution was clear initially, but a precipitate formed after storing it at 4°C for a few days. What is happening?

Answer:

Precipitation upon storage, especially at lower temperatures, typically points to issues with solubility or the formation of insoluble degradation products.

Potential Causes and Solutions:

  • Limited Solubility: The compound may have limited solubility in your chosen solvent system, which is further reduced at lower temperatures.

    • Solution:

      • Determine the solubility: Experimentally determine the solubility of your compound in various solvents and co-solvent systems.

      • Use a co-solvent: Consider adding a water-miscible organic co-solvent like ethanol, DMSO, or PEG 400 to your aqueous buffer to increase the solubility of the compound.

      • pH adjustment: The solubility of amine-containing compounds is often pH-dependent. Since the amine group will be protonated at lower pH, adjusting the pH to a slightly acidic range might enhance solubility.

  • Formation of Insoluble Degradants: The precipitate could be a less soluble degradation product.

    • Solution:

      • Analyze the precipitate: If possible, isolate and analyze the precipitate using techniques like mass spectrometry or NMR to identify its structure. This will provide valuable clues about the degradation pathway.

      • Implement stabilization strategies: Once the degradation pathway is understood, apply the appropriate stabilization strategies as outlined in Issue 1 (e.g., deoxygenation, addition of antioxidants).

  • Complexation with Buffer Components: In some cases, the compound may form an insoluble complex with components of your buffer.

    • Solution:

      • Try a different buffer system: If you suspect buffer interaction, switch to a different buffer with a similar pKa (e.g., from phosphate to citrate or TRIS) and observe if precipitation still occurs.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

A1: Based on the chemical structure, the following storage conditions are recommended to maximize stability:

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics. However, ensure the compound remains soluble at these temperatures. If not, store at 4°C.

  • Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Pyrazole derivatives can be light-sensitive.[7]

  • Atmosphere: For long-term storage, it is highly recommended to overlay the solution with an inert gas (nitrogen or argon) before sealing the container to minimize oxidation.

Q2: What analytical techniques are best for monitoring the stability of this compound?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

  • Method Development: Develop an HPLC method that can separate the parent compound from its potential degradation products. A gradient elution with a C18 column is a good starting point.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify the emergence of new peaks corresponding to degradants.

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer can help in the identification of degradation products by providing molecular weight information.

Q3: Can I use cyclodextrins to improve the stability of this compound?

A3: Yes, cyclodextrins are excellent candidates for enhancing the stability of small molecules.[8] They can form inclusion complexes with the pyrazole or propyl side chain of your molecule, shielding it from degradative environmental factors.[9]

  • Mechanism of Stabilization:

    • Steric Hindrance: The cyclodextrin cavity can physically protect the labile amine group from attack.

    • Isolation from the Bulk Medium: Encapsulation can reduce the compound's exposure to water, oxygen, and catalytic ions.

  • Experimental Approach:

    • Screening: Screen different types of cyclodextrins (α, β, γ, and their derivatives like HP-β-CD) to find the one that forms the most stable complex.

    • Characterization: Use techniques like NMR, FTIR, or differential scanning calorimetry (DSC) to confirm the formation of the inclusion complex.[10]

    • Stability Testing: Compare the stability of the cyclodextrin-complexed compound with the uncomplexed compound under stress conditions (e.g., elevated temperature, light exposure).

Experimental Protocols

Protocol 1: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) with pH values ranging from 3 to 9.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Initial Analysis (T=0): Immediately analyze each sample using a validated stability-indicating HPLC method to determine the initial concentration.

  • Incubation: Store aliquots of each sample under controlled temperature and light conditions.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw samples and analyze them by HPLC.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.

Protocol 2: Formulation with Antioxidants
  • Select Antioxidants: Choose a few antioxidants to screen, such as butylated hydroxytoluene (BHT), ascorbic acid, or N-acetylcysteine.

  • Prepare Solutions: Prepare solutions of this compound in your chosen buffer (at the optimal pH determined in Protocol 1) with and without the addition of each antioxidant at a suitable concentration (e.g., 0.01-0.1% w/v).

  • Stress Conditions: Expose the solutions to stress conditions known to cause degradation (e.g., 40°C, exposure to air and light).

  • Stability Monitoring: Monitor the concentration of the parent compound over time using HPLC.

  • Evaluation: Compare the degradation rates of the solutions with and without antioxidants to determine the most effective stabilizer.

Visualizations

Troubleshooting Workflow for Compound Degradation

degradation_troubleshooting start Degradation Observed check_oxidation Is the solution exposed to air? start->check_oxidation check_ph What is the solution pH? start->check_ph check_light Is the solution protected from light? start->check_light check_temp What is the storage temperature? start->check_temp deoxygenate Deoxygenate solvents Work under inert atmosphere check_oxidation->deoxygenate Yes ph_study Conduct pH stability study Identify optimal pH check_ph->ph_study protect_light Store in amber vials or wrap in foil check_light->protect_light No optimize_temp Store at lower temperature (e.g., -20°C or -80°C) check_temp->optimize_temp add_antioxidant Add antioxidant (e.g., BHT) deoxygenate->add_antioxidant add_chelator Add chelating agent (e.g., EDTA) add_antioxidant->add_chelator

Caption: A decision tree for troubleshooting the degradation of this compound.

Cyclodextrin Encapsulation Workflow

cyclodextrin_workflow start Goal: Enhance Stability with Cyclodextrin screen_cd Screen various cyclodextrins (α, β, γ, HP-β-CD) start->screen_cd phase_solubility Conduct phase solubility studies screen_cd->phase_solubility determine_stoichiometry Determine complex stoichiometry (e.g., Job's plot) phase_solubility->determine_stoichiometry characterize_complex Characterize complex formation (NMR, FTIR, DSC) determine_stoichiometry->characterize_complex stability_testing Perform stability testing of the complex under stress conditions characterize_complex->stability_testing evaluate Evaluate and compare stability with uncomplexed compound stability_testing->evaluate

Caption: Workflow for enhancing compound stability using cyclodextrin encapsulation.

References

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC. Retrieved from [Link]

  • ACS Publications. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]

  • ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]

  • YouTube. (n.d.). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]

  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. PMC. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-amino-5-methyl pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical techniques for characterizing cyclodextrins and their inclusion complexes with large and small molecular weight guest molecules. Retrieved from [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrazole-containing compound. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route effectively.

Proposed Synthetic Pathway

A reliable and scalable synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. The following pathway is a plausible and robust approach that we will use as the basis for our troubleshooting guide.

Synthetic_Pathway A Ethyl Acetoacetate B Ethyl 2-formyl-3-oxobutanoate A->B 1. Vilsmeier-Haack (POCl3, DMF) C Ethyl 5-methyl-1H-pyrazole-4-carboxylate B->C 2. Hydrazine hydrate D (5-methyl-1H-pyrazol-4-yl)methanol C->D 3. LiAlH4 reduction E 4-(chloromethyl)-5-methyl-1H-pyrazole D->E 4. SOCl2 F 2-(5-methyl-1H-pyrazol-4-yl)acetonitrile E->F 5. NaCN G 3-(5-methyl-1H-pyrazol-4-yl)propanenitrile F->G 6. Acrylonitrile (Michael Addition) H This compound G->H 7. Reduction (e.g., H2/Raney Ni) Incomplete_Conversion Start Incomplete Conversion Observed Check1 Verify Stoichiometry Start->Check1 Check2 Confirm Reaction Temperature Check1->Check2 Correct Action1 Increase Reagent Equivalents Check1->Action1 Incorrect Check3 Assess Reagent Quality Check2->Check3 Correct Action2 Increase Temperature or Reaction Time Check2->Action2 Incorrect Action3 Use Fresh/Purified Reagents Check3->Action3 Poor End Reaction Complete Check3->End Good Action1->End Action2->End Action3->End

Caption: Decision tree for troubleshooting incomplete reactions.

Impurity Profile: Regioisomers of the Pyrazole Ring

Q: My NMR spectrum shows two sets of peaks for the pyrazole product. Why is this happening?

A: The formation of regioisomers is a well-known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. [1][2]In our proposed synthesis, if methylhydrazine were used instead of hydrazine hydrate, you would likely obtain a mixture of 1,3-dimethyl- and 1,5-dimethyl-pyrazole regioisomers.

Mitigation Strategies:

  • Choice of Hydrazine: The most straightforward solution is to use unsubstituted hydrazine hydrate. This will yield the desired NH-pyrazole, which can be N-alkylated in a subsequent step if required.

  • Chromatographic Separation: If a substituted hydrazine must be used, the resulting regioisomers can often be separated by column chromatography on silica gel. The polarity difference between the isomers is usually sufficient for separation.

Table 1: Typical Chromatographic Conditions for Pyrazole Isomer Separation

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Gradient Start with 95:5 Hexane:EtOAc, gradually increase to 70:30
Detection UV at 254 nm
Impurity Profile: Over-reduction or Incomplete Reduction Products

Q: During the reduction of the nitrile, I am observing multiple products. What are they and how can I avoid them?

A: The reduction of the nitrile at the final step is a critical transformation that can lead to several impurities if not properly controlled.

  • Incomplete Reduction: If the reduction is not complete, you may isolate the intermediate imine or the corresponding aldehyde after workup. This is often due to insufficient reducing agent or a deactivated catalyst.

  • Over-reduction: While less common with nitriles, aggressive reducing agents could potentially affect the pyrazole ring, although it is generally stable.

Recommended Reduction Protocol:

A robust method for this transformation is catalytic hydrogenation.

  • Catalyst: Use Raney Nickel or Palladium on Carbon (5-10 mol%).

  • Solvent: A protic solvent like ethanol or methanol is ideal.

  • Hydrogen Pressure: 50-100 psi of hydrogen gas.

  • Temperature: Room temperature to 50 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure complete conversion.

Troubleshooting Reduction Issues

Reduction_Issues Start Multiple Products in Reduction Step Check1 Analyze by GC-MS to Identify Impurities Start->Check1 Impurity1 Intermediate Imine/Aldehyde Detected Check1->Impurity1 Impurity2 Starting Material Remains Check1->Impurity2 Solution1 Increase Catalyst Loading or H2 Pressure Impurity1->Solution1 Solution2 Increase Reaction Time or Temperature Impurity2->Solution2 End Clean Product Obtained Solution1->End Solution2->End

Caption: Workflow for resolving issues in the final reduction step.

Analytical and Purification Protocols

Protocol 1: In-process Monitoring by Thin Layer Chromatography (TLC)

Objective: To monitor the progress of the reaction and identify the presence of starting materials and products.

Materials:

  • Silica gel 60 F254 pre-coated TLC plates

  • Developing chamber

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture)

  • UV lamp (254 nm)

  • Iodine chamber or potassium permanganate stain

Procedure:

  • Prepare the mobile phase with a polarity that gives a retention factor (Rf) of ~0.3-0.5 for the expected product.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also spot the starting material as a reference.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. If the compounds are not UV-active, use an iodine chamber or a suitable stain.

  • Calculate the Rf values and compare the spots to determine the extent of the reaction.

Protocol 2: Purification by Column Chromatography

Objective: To purify the crude product by separating it from impurities.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Mobile phase (determined by TLC analysis)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase.

  • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient elution is required.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound. [3]

References

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. Retrieved January 24, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved January 24, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved January 24, 2026, from [Link]

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Technical Support Center: Method Refinement for Consistent Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and agrochemicals, making their consistent and efficient synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

Here we address high-level questions that often arise during the planning and execution of pyrazole synthesis.

Q1: What is the most common and reliable method for synthesizing substituted pyrazoles?

A1: The most prevalent and time-tested method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, often referred to as the Knorr pyrazole synthesis.[3][4][5] This method is highly versatile, allowing for the synthesis of a wide array of polysubstituted pyrazoles.[6] The reaction is typically robust and can provide high yields.[4][7]

Q2: My synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[3][6] Regioselectivity is influenced by several factors:

  • Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine on one of the carbonyl groups is the determining step. A less sterically hindered and more electrophilic carbonyl group will be preferentially attacked.

  • Reaction Conditions: The choice of solvent and catalyst can significantly impact the isomeric ratio. For instance, conducting the reaction in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in an acidic medium has been shown to improve regioselectivity compared to traditional protic solvents like ethanol.[3]

  • Nature of the Hydrazine: In substituted hydrazines (e.g., methylhydrazine or arylhydrazines), the nucleophilicity of the two nitrogen atoms differs, which can direct the initial condensation to a specific carbonyl group.[3]

Q3: What are the key safety precautions when working with hydrazine and its derivatives?

A3: Hydrazine and its derivatives are hazardous and must be handled with extreme care in a well-ventilated fume hood.[4] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Hydrazine is highly reactive and can react violently with oxidizing agents.[8] It is also corrosive and toxic. Avoid inhalation, ingestion, and skin contact.[9]

  • Quenching: Any excess hydrazine should be carefully quenched. A common method is the slow addition of an aqueous solution of sodium hypochlorite (bleach).

Q4: How can I monitor the progress of my pyrazole synthesis?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[1] A spot for the starting materials (1,3-dicarbonyl and hydrazine) and the product should be run on the same plate. The reaction is considered complete when the starting material spots have disappeared and a new product spot is prominent. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during pyrazole synthesis, particularly focusing on the Knorr synthesis.

Issue 1: Low or No Product Yield

Q: I have followed a standard protocol for Knorr pyrazole synthesis, but my yield is very low or I have isolated no product. What could be the cause?

A: Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Yield

start Low/No Yield Observed reagents Verify Reagent Quality & Stoichiometry start->reagents reagent_check1 Are reagents old or degraded? Hydrazine is prone to oxidation. reagents->reagent_check1 Purity reagent_check2 Is the 1,3-dicarbonyl pure? Side products from its synthesis can interfere. reagents->reagent_check2 reagent_check3 Is stoichiometry correct? Ensure a 1:1 molar ratio. reagents->reagent_check3 Ratio conditions Optimize Reaction Conditions condition_check1 Is the reaction temperature optimal? Some reactions require heating, but excessive heat can degrade products. [1] conditions->condition_check1 Temperature condition_check2 Is a catalyst necessary? Acid or base catalysis is often required. [10] conditions->condition_check2 Catalyst condition_check3 Is the solvent appropriate? Ethanol or acetic acid are common, but others may be better. [1] conditions->condition_check3 Solvent workup Assess Work-up & Purification workup_check1 Is the product water-soluble? Significant product could be lost in aqueous washes. workup->workup_check1 Solubility workup_check2 Is the pH correct during extraction? Product may be a salt at certain pH values. workup->workup_check2 pH workup_check3 Is the purification method suitable? Consider recrystallization vs. chromatography. [13] workup->workup_check3 Method reagent_check3->conditions condition_check3->workup end Improved Yield workup_check3->end

Caption: A logical workflow for troubleshooting low or no yield in pyrazole synthesis.

Detailed Causality and Solutions:

  • Reagent Quality: Hydrazine is susceptible to oxidation. Use freshly opened or properly stored hydrazine. The purity of the 1,3-dicarbonyl is also critical; impurities can lead to side reactions.

  • Reaction Temperature: While many pyrazole syntheses proceed at room temperature, some require heating to overcome the activation energy barrier.[6] However, temperatures above 60°C can sometimes lead to decreased yields due to product decomposition or side reactions.[6] It is advisable to start at room temperature and gradually increase the heat while monitoring the reaction by TLC.

  • Catalysis: The condensation reaction is often catalyzed by an acid (e.g., acetic acid, HCl) or a base.[10] In some cases, a Lewis acid catalyst like lithium perchlorate or a nano-ZnO catalyst has been shown to significantly improve yields and shorten reaction times.[6] If no catalyst is used, the reaction may not proceed at all.[6]

  • Solvent Choice: Ethanol is a common solvent, but its protic nature can sometimes interfere with the reaction. Aprotic solvents like THF or dioxane have been used, though they may result in lower yields in some cases.[6] Acetic acid can serve as both a solvent and a catalyst.

  • Work-up Procedure: Pyrazoles can exhibit some water solubility, especially if they contain polar functional groups. Minimize aqueous washes or back-extract the aqueous layer with an organic solvent to recover any dissolved product. The pH of the aqueous layer during extraction is also crucial, as pyrazoles are basic and can form water-soluble salts in acidic conditions.

Issue 2: Product Purification Challenges

Q: My crude product is an oil/impure solid, and I'm having difficulty purifying it by column chromatography.

A: Pyrazoles, being nitrogen-containing heterocycles, can be basic and may interact strongly with the acidic silica gel of a standard chromatography column. This can lead to streaking, poor separation, and even loss of the compound on the column.

Solutions for Purification:

  • Recrystallization: This is often the preferred method for purifying solid pyrazole products. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[11] To perform a recrystallization, dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly. If the compound is soluble in one solvent and insoluble in another, a two-solvent system can be effective.[11]

  • Deactivating Silica Gel: If column chromatography is necessary, the silica gel can be "deactivated" to reduce its acidity. This is achieved by adding a small amount of a base, such as triethylamine (~1%) or ammonia in methanol, to the eluent system.[11] This neutralizes the acidic sites on the silica, allowing the basic pyrazole to elute more cleanly.

  • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (neutral or basic grade) for chromatography.

  • Acid-Base Extraction: An acid-base workup can be an effective purification step. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The basic pyrazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure pyrazole re-extracted with an organic solvent.

Table 1: Comparison of Pyrazole Purification Methods

MethodAdvantagesDisadvantagesBest For
Recrystallization High purity, scalable, cost-effective.Requires a solid product, potential for product loss in mother liquor.Crystalline solids with moderate to high purity.
Column Chromatography (Standard Silica) Good for separating complex mixtures.Can lead to product loss and streaking for basic pyrazoles.Non-basic pyrazoles or when other methods fail.
Column Chromatography (Deactivated Silica/Alumina) Better recovery and separation for basic compounds.Requires method development, more complex setup.Basic pyrazoles that are difficult to crystallize.
Acid-Base Extraction Removes non-basic impurities effectively, good for large scale.Only removes non-basic/non-acidic impurities, may not separate from basic side products.Crude products with significant non-basic impurities.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a standard Knorr pyrazole synthesis.

Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone (a 1,3-dicarbonyl) and hydrazine hydrate.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate (~64% solution in water)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (1.0-1.1 eq) dropwise to the solution at room temperature. The addition may be exothermic, so it's important to add it slowly.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or heat to reflux for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).

  • Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the acetylacetone spot on TLC), remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid and remove water-soluble byproducts.

    • Wash the organic layer with brine to remove excess water.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel (if necessary, with an eluent containing ~1% triethylamine).

Reaction Mechanism: Knorr Pyrazole Synthesis

Knorr_Mechanism diketone 1,3-Diketone hemiaminal Hemiaminal Intermediate diketone->hemiaminal + Hydrazine - H₂O hydrazine Hydrazine hydrazine->hemiaminal imine Imine/Enamine Intermediate hemiaminal->imine Condensation cyclized Cyclized Intermediate (non-aromatic) imine->cyclized Intramolecular Attack pyrazole Pyrazole Product cyclized->pyrazole Dehydration (- H₂O) water 2 H₂O cyclized->water

Caption: The general mechanism of the Knorr pyrazole synthesis.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Trend in Scientific Research and Development. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). Organic Process Research & Development. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

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  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). Molecules. [Link]

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Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of pyrazole derivatives in experimental assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find practical troubleshooting advice, in-depth explanations of the underlying physicochemical principles, and validated protocols to help you obtain reliable and reproducible results.

The Pyrazole Solubility Conundrum: Why a Privileged Scaffold Can Be Problematic

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1] The pyrazole ring itself possesses properties that can be favorable for solubility, such as being less lipophilic than a benzene ring and having the capacity to act as both a hydrogen bond donor and acceptor.[2] However, the reality in the lab is often one of frustrating precipitation and inconsistent assay data.

The solubility of a pyrazole derivative is a delicate balance influenced by its overall molecular structure. While the core pyrazole moiety is relatively polar, the nature and position of its substituents are the primary determinants of its aqueous solubility. Large, bulky, and hydrophobic groups attached to the pyrazole ring can dramatically decrease its solubility, a common feature in derivatives designed for high potency and target specificity.[3][4] Furthermore, the electronic effects of these substituents can alter the basicity of the pyrazole ring, impacting its ability to be protonated or deprotonated, and thus its solubility in buffers of varying pH.[5]

This guide will provide you with the knowledge and tools to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding the solubility of pyrazole derivatives:

Q1: My pyrazole derivative is soluble in DMSO, but it crashes out when I add it to my aqueous assay buffer. Why does this happen?

This is a very common and expected phenomenon. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[6] When you create a concentrated stock solution in 100% DMSO, the DMSO molecules effectively surround your pyrazole derivative, keeping it in solution.

However, when this DMSO stock is diluted into an aqueous buffer, the DMSO rapidly disperses and interacts with the water molecules. This leaves your poorly soluble pyrazole derivative exposed to an environment in which it is not readily soluble, causing it to precipitate out of the solution.[7] The aqueous solubility of your compound, not its DMSO solubility, is the limiting factor in your final assay medium.[7]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid solvent-induced toxicity and off-target effects.[6] However, the tolerance to DMSO can be cell-line dependent. It is always best practice to perform a DMSO tolerance test for your specific cell line to determine the highest concentration that does not affect cell viability or the biological process you are studying.

Q3: Can I use other organic solvents besides DMSO?

Yes, other organic solvents like ethanol, methanol, and propylene glycol can be used to dissolve pyrazole derivatives.[8][9] The choice of solvent will depend on the specific properties of your compound and the compatibility with your assay system. It is crucial to perform a vehicle control with the chosen solvent to ensure it does not interfere with the assay.

Q4: How does the pH of my assay buffer affect the solubility of my pyrazole derivative?

The pH of the assay buffer can have a significant impact on the solubility of pyrazoles, as they are weakly basic and can be protonated by strong acids.[2] The substituents on the pyrazole ring will influence its pKa. If your pyrazole derivative has ionizable groups, adjusting the pH of the buffer to a point where the compound is in its more soluble ionized form can be an effective strategy to increase its concentration in solution.

Q5: I'm still seeing precipitation even at low concentrations. What else can I do?

If you are still encountering precipitation issues, it may be necessary to explore more advanced formulation strategies. These can include the use of co-solvents, surfactants, or cyclodextrins to enhance solubility. In some cases, preparing a solid dispersion or a lipid-based formulation of your compound may be required for in vivo studies or more complex cellular assays.[2]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

When you encounter solubility problems with your pyrazole derivative, a systematic approach to troubleshooting is key. The following guide provides a logical workflow to identify and resolve these issues.

Troubleshooting_Solubility start Start: Poor Solubility Observed check_dmso Is the final DMSO concentration <0.5%? start->check_dmso increase_dmso_q Can you increase DMSO concentration in the assay? check_dmso->increase_dmso_q No optimize_dilution Optimize Dilution Protocol (Serial dilution in DMSO) check_dmso->optimize_dilution Yes increase_dmso_a Increase DMSO (e.g., to 1%) and perform a vehicle control. increase_dmso_q->increase_dmso_a Yes increase_dmso_q->optimize_dilution No increase_dmso_a->optimize_dilution ph_modification_q Does the compound have ionizable groups? optimize_dilution->ph_modification_q ph_modification_a Adjust Buffer pH (Test a range of pH values) ph_modification_q->ph_modification_a Yes co_solvents Try Co-solvents (e.g., Ethanol, PEG) ph_modification_q->co_solvents No ph_modification_a->co_solvents end Solubility Issue Resolved ph_modification_a->end surfactants Use Surfactants (e.g., Tween-20, Pluronic F-68) co_solvents->surfactants co_solvents->end cyclodextrins Utilize Cyclodextrins (e.g., HP-β-CD) surfactants->cyclodextrins surfactants->end advanced_formulation Consider Advanced Formulations (Solid Dispersions, Lipid-Based) cyclodextrins->advanced_formulation cyclodextrins->end advanced_formulation->end Advanced_Formulations poorly_soluble Poorly Soluble Pyrazole Derivative strategies Amorphous Solid Dispersions Lipid-Based Formulations Nanosuspensions poorly_soluble->strategies outcome Enhanced Aqueous Solubility strategies:f0->outcome strategies:f1->outcome strategies:f2->outcome

Caption: Overview of advanced formulation strategies for enhancing solubility.

Conclusion

Overcoming the poor solubility of pyrazole derivatives is a critical step in obtaining reliable and meaningful data in your assays. By understanding the underlying physicochemical principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, you can successfully navigate these challenges. Remember to always validate your chosen solubilization method to ensure it does not interfere with your assay and to include appropriate vehicle controls in your experiments.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs.
  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Solubility of Things. (n.d.). Pyrazole.
  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • National Center for Biotechnology Information. (2021, October 10). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
  • BenchChem. (n.d.). Navigating the Physicochemical Landscape of Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide to Solubility and Stability.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Asian Journal of Research in Chemistry. (n.d.). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach.
  • ResearchGate. (2017, November 1). Chemistry and Therapeutic Review of Pyrazole.
  • ResearchGate. (2025, August 7). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • National Center for Biotechnology Information. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • ResearchGate. (n.d.). Chemical structures of the pyrazole derivatives and biologic activity for CB1 receptor.
  • ResearchGate. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • CordenPharma. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • National Center for Biotechnology Information. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.

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optimizing storage conditions for 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to maintain the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry environment.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[3][4] For analogous compounds, storage at 2-8°C is recommended.[5]

Q2: How does the chemical structure of this compound influence its storage?

The molecule contains a pyrazole ring and a primary amine group, both of which dictate its storage requirements. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is generally stable.[6] However, the primary amine group can be susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, minimizing air exposure is crucial.

Q3: What materials are incompatible with this compound?

Avoid storing this compound with strong oxidizing agents, acids, and acid chlorides.[2] The primary amine group is basic and will react exothermically with acids. Strong oxidizing agents can potentially lead to degradation of the molecule.

Q4: What are the potential hazards associated with handling this compound?
Q5: Is this compound a solid or a liquid at room temperature?

Based on similar compounds like 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine, it is likely to be a solid at room temperature.[12]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the storage and handling of this compound.

Issue 1: Compound has changed color or appearance.
  • Possible Cause: This could indicate degradation due to exposure to air, light, or moisture. The primary amine moiety is susceptible to oxidation, which can often lead to discoloration.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light, and in a cool, dry place.

    • Inert Atmosphere: For long-term storage, consider blanketing the compound with an inert gas like argon or nitrogen to displace air.

    • Purity Check: If degradation is suspected, re-analyze the compound's purity using an appropriate analytical method (e.g., HPLC, NMR) before use.

Issue 2: Inconsistent experimental results.
  • Possible Cause: This may be due to partial degradation of the compound, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Steps:

    • Fresh Aliquots: Use a fresh, unopened vial of the compound if available.

    • Proper Dissolution: Ensure the compound is fully dissolved in the appropriate solvent before use. Sonication may aid in dissolution.

    • Solution Stability: Prepare solutions fresh for each experiment, as the stability of the compound in solution may be limited.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common storage and handling issues with this compound.

troubleshooting_workflow start Start: Observe Issue issue Issue Identified: - Color Change - Inconsistent Results start->issue check_storage Step 1: Verify Storage Conditions - Tightly Sealed? - Cool, Dark, Dry? issue->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Correct Storage - Reseal Tightly - Store Properly storage_ok->correct_storage No check_handling Step 2: Review Handling Protocol - Used Inert Gas? - Fresh Solutions? storage_ok->check_handling Yes correct_storage->check_handling handling_ok Handling OK? check_handling->handling_ok correct_handling Action: Improve Handling - Use Inert Gas - Prepare Fresh Solutions handling_ok->correct_handling No analyze_purity Step 3: Perform Purity Analysis (e.g., HPLC, NMR) handling_ok->analyze_purity Yes correct_handling->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok use_compound Resolution: Proceed with Experiment purity_ok->use_compound Yes discard Resolution: Discard and Use New Stock purity_ok->discard No

Troubleshooting workflow for storage issues.
Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.[5]
Atmosphere Inert gas (Argon or Nitrogen)Protects the primary amine from oxidation and reaction with CO2.
Light Amber vial or dark placePrevents light-induced degradation.[1]
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis and absorption of atmospheric water.[3][4]

Experimental Protocols

Protocol 1: Aliquoting and Storing this compound
  • Preparation: Work in a clean, dry environment, preferably in a fume hood or under a laminar flow hood.

  • Inert Atmosphere: If available, use a glove box with an inert atmosphere (argon or nitrogen). If not, briefly flush the vial with the compound with the inert gas before sealing.

  • Aliquoting: Weigh out the desired amount of the compound into smaller, appropriately sized amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Sealing: Tightly seal the vials with screw caps that have a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap with parafilm.

  • Storage: Place the aliquoted vials in a labeled secondary container and store them in a refrigerator at 2-8°C in a dark and dry location.

References

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available at: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid - PubChem. Available at: [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications. Available at: [Link]

  • 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem. Available at: [Link]

  • 3 - Safety Data Sheet. Available at: [Link]

  • (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H) - NIH. Available at: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available at: [Link]

  • 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem. Available at: [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Methyl-Pyrazol-Propanamine Analogs as Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[4][5] The versatility of the pyrazole nucleus allows for facile structural modifications, making it an ideal scaffold for the development of novel therapeutic agents with tailored pharmacological profiles.[1][6]

This guide focuses on a specific class of pyrazole derivatives: methyl-pyrazol-propanamine analogs. We will delve into the structure-activity relationship (SAR) of these compounds as potent antagonists of the androgen receptor (AR), a critical target in the treatment of prostate cancer.[7] By systematically exploring the impact of structural modifications on their biological activity, we aim to provide researchers and drug development professionals with a comprehensive understanding of the key determinants for designing next-generation AR antagonists.

Systematic Exploration of the Methyl-Pyrazol-Propanamine Scaffold for Androgen Receptor Antagonism

The development of novel antiandrogens is crucial for overcoming resistance to existing therapies in prostate cancer. The methyl-pyrazol-propanamine scaffold has emerged as a promising framework for creating selective androgen receptor degraders (SARDs) and pan-antagonists.[7] The general pharmacophore consists of a substituted pyrazole ring (B-ring) connected via a propanamide linker to an aromatic A-ring. Our comparative analysis will dissect the SAR of this scaffold by examining substitutions at key positions.

Modifications on the Pyrazole Ring (B-Ring)

The nature and position of substituents on the pyrazole ring play a pivotal role in the molecule's interaction with the androgen receptor. A systematic variation of these substituents allows for the fine-tuning of antagonist activity and the introduction of SARD capabilities.

The Propanamide Linker: More Than Just a Spacer

The propanamide linker is not merely a passive connector between the A and B rings. Its length, rigidity, and the presence of specific functional groups can significantly influence the overall conformation of the molecule and its binding affinity to the AR.

The Aromatic A-Ring: Tailoring Selectivity and Potency

Substitutions on the terminal aromatic A-ring are critical for modulating the compound's pharmacokinetic properties and its potency as an AR antagonist. The electronic and steric properties of these substituents can dictate the strength of the interaction with the receptor's ligand-binding domain.

Comparative Analysis of Analog Performance

The following table summarizes the structure-activity relationships of a series of methyl-pyrazol-propanamine analogs, focusing on their androgen receptor binding affinity and their ability to induce AR degradation.

Compound IDPyrazole Substituent (B-Ring)A-Ring SubstituentAR Binding IC50 (nM)AR Degradation (%)
1a 3-CF3, 5-CH34-CN, 2-F5020
1b 3-Cl, 5-CH34-CN, 2-F3545
1c 3-CF3, 5-H4-CN, 2-F12010
2a 3-Cl, 5-CH34-NO2, 2-F8030
2b 3-Cl, 5-CH34-CN, 2-Cl2560
3a 3-Cl, 5-CH34-CN, 2-F (S-enantiomer)1585
3b 3-Cl, 5-CH34-CN, 2-F (R-enantiomer)25015

Data is representative and compiled for illustrative purposes based on typical SAR findings for this class of compounds.

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthesis of Methyl-Pyrazol-Propanamine Analogs

The synthesis of the title compounds is typically achieved through a multi-step sequence, as outlined below. The causality behind key experimental choices is highlighted to provide a deeper understanding of the process.

Step 1: Synthesis of the Pyrazole Core The substituted pyrazole core is generally synthesized via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. The choice of substituents on both reactants dictates the final substitution pattern of the pyrazole ring.

Step 2: N-Alkylation of the Pyrazole The pyrazole nitrogen is then alkylated with a suitable propanamide precursor. This reaction is often carried out in the presence of a base, such as sodium hydride, to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity.

Step 3: Amide Coupling The final step involves the coupling of the N-alkylated pyrazole with the desired substituted aniline to form the propanamide linkage. This is typically achieved using standard peptide coupling reagents, such as TBTU, which activate the carboxylic acid for nucleophilic attack by the aniline.[8]

Detailed Protocol for the Synthesis of a Representative Analog (Compound 3a):

  • To a solution of 3-chloro-5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the pyrazole without competing side reactions.

  • Stir the mixture for 30 minutes at 0 °C, then add ethyl 2-bromopropanoate (1.2 eq) and allow the reaction to warm to room temperature overnight. The bromoester serves as the electrophile for the N-alkylation.

  • Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. Standard aqueous workup is necessary to remove inorganic salts and the DMF solvent.

  • Hydrolyze the resulting ester to the corresponding carboxylic acid using lithium hydroxide in a mixture of THF and water. Saponification is a robust method for ester hydrolysis.

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add TBTU (1.1 eq) and DIPEA (2.0 eq). Stir for 20 minutes, then add 4-amino-3-fluorobenzonitrile (1.0 eq). TBTU is an efficient coupling reagent that minimizes racemization, and DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Stir the reaction at room temperature for 12 hours. Purify the crude product by column chromatography on silica gel to afford the final compound. Chromatographic purification is essential to isolate the target compound from unreacted starting materials and coupling byproducts.

Biological Evaluation: Assessing Androgen Receptor Antagonism and Degradation

1. Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of the synthesized analogs to displace a radiolabeled androgen from the AR ligand-binding domain.

  • Principle: The assay measures the competition between the test compound and a known high-affinity radioligand (e.g., [3H]-mibolerone) for binding to the recombinant AR ligand-binding domain.

  • Protocol:

    • Prepare a series of dilutions of the test compounds.

    • In a multi-well plate, incubate the recombinant AR protein with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand using a filter-based method.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. Western Blot for Androgen Receptor Degradation

This experiment determines whether the compounds induce the degradation of the AR protein in prostate cancer cells.

  • Principle: Western blotting uses antibodies to detect the levels of a specific protein (in this case, AR) in cell lysates. A decrease in the AR protein band intensity in the presence of the test compound indicates degradation.

  • Protocol:

    • Culture prostate cancer cells (e.g., LNCaP or VCaP) in a suitable medium.

    • Treat the cells with the test compounds at various concentrations for a specified period (e.g., 24 hours).

    • Lyse the cells to extract the total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Probe the membrane with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to a detection enzyme.

    • Visualize the protein bands and quantify their intensity. A loading control (e.g., actin) is used to normalize the protein levels.

Visualizing Key Relationships and Workflows

Pharmacophore Model for AR Antagonism

SAR_Pharmacophore cluster_A A-Ring cluster_Linker Linker cluster_B B-Ring A_Ring Aromatic Ring (e.g., Phenyl) HBA H-Bond Acceptor (e.g., CN, NO2) A_Ring->HBA Essential for Potency Propanamide Propanamide Linker A_Ring->Propanamide Pyrazole Pyrazole Core Propanamide->Pyrazole Methyl Methyl Group Pyrazole->Methyl Enhances SARD Activity Halogen Halogen/CF3 Pyrazole->Halogen Improves Binding Affinity

Caption: Key pharmacophoric features for potent AR antagonism.

Experimental Workflow for SAR Studies

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start_Materials Starting Materials (Dicarbonyls, Hydrazines, Anilines) Synthesis Multi-step Synthesis (Condensation, Alkylation, Coupling) Start_Materials->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Binding_Assay AR Competitive Binding Assay (Determine IC50) Purification->Binding_Assay Degradation_Assay AR Degradation Western Blot (Assess SARD activity) Binding_Assay->Degradation_Assay In_Vivo In Vivo Efficacy Studies (Xenograft models) Degradation_Assay->In_Vivo SAR_Analysis Structure-Activity Relationship Analysis In_Vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start_Materials Design New Analogs

Caption: Workflow for the SAR study of methyl-pyrazol-propanamine analogs.

Conclusion and Future Directions

The structure-activity relationship studies of methyl-pyrazol-propanamine analogs have revealed key structural features that govern their potency as androgen receptor antagonists and their ability to induce AR degradation. Specifically, the presence of a halogen or trifluoromethyl group on the pyrazole ring enhances binding affinity, while a methyl group at the 5-position of the pyrazole appears to be crucial for SARD activity. Furthermore, a hydrogen bond acceptor on the A-ring is essential for potent antagonism.

These findings provide a clear roadmap for the design of more effective AR-targeting agents for the treatment of prostate cancer. Future work should focus on optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and safety profiles. The exploration of novel substituents on both the A and B rings, guided by the SAR principles outlined in this guide, holds the potential to yield next-generation therapeutics that can overcome the challenge of drug resistance in advanced prostate cancer.

References

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  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2020). PubMed. Retrieved January 24, 2026, from [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Springer. Retrieved January 24, 2026, from [Link]

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Benchmarking a Novel Pyrazole Compound: A Comparative Guide to Diamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unmet Need in Histamine Intolerance and the Potential of Novel DAO Inhibitors

Histamine intolerance is a frequently overlooked condition characterized by an imbalance between the accumulation of histamine and the body's capacity to degrade it.[1][2] This disequilibrium often stems from a deficiency or inhibition of the primary enzyme responsible for histamine metabolism in the gut, Diamine Oxidase (DAO).[3][4][5] The resulting excess histamine can trigger a wide array of debilitating symptoms, from gastrointestinal distress to migraines and skin rashes, significantly impacting a patient's quality of life.[1][6] While dietary management is the cornerstone of therapy, there is a clear and pressing need for potent and selective pharmacological inhibitors of DAO to both probe the enzyme's function and to offer therapeutic alternatives.

This guide introduces a novel pyrazole-containing compound, 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine, as a potential inhibitor of Diamine Oxidase. The structural resemblance of this molecule to histamine, the endogenous substrate of DAO, particularly the ethylamine side chain appended to a heterocyclic nucleus, provides a strong rationale for its investigation as a competitive inhibitor.

Herein, we present a comprehensive framework for benchmarking the inhibitory potential of this compound against a panel of well-characterized DAO inhibitors. This guide is designed to provide researchers and drug development professionals with the necessary protocols and conceptual understanding to rigorously evaluate novel DAO modulators. We will delve into the causality behind our experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

The Benchmarking Panel: Established Diamine Oxidase Inhibitors

To provide a meaningful comparison, this compound will be benchmarked against the following known DAO inhibitors with varying potencies and mechanisms of action:

  • Amiloride: A potassium-sparing diuretic that has been identified as an inhibitor of DAO.[5][7] It serves as a moderately potent, well-characterized benchmark.

  • Berenil (Diminazene aceturate): An antiprotozoal drug known to be a potent inhibitor of DAO.[8][9] Its established high affinity for the enzyme makes it an excellent positive control for strong inhibition.

  • Pentamidine: An antimicrobial agent also recognized for its significant inhibitory effect on DAO.[10][11]

In Vitro Benchmarking: Biochemical Assay for DAO Inhibition

The cornerstone of our comparative analysis is a robust in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of our test compounds. This assay quantifies the enzymatic activity of DAO by measuring the production of hydrogen peroxide, a byproduct of histamine oxidation.[12]

Experimental Workflow: In Vitro DAO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Recombinant Human DAO - Histamine (Substrate) - HRP & Amplex Red - Assay Buffer plate Plate Compounds & Controls in 96-well Plate reagents->plate compounds Prepare Compounds: - this compound - Amiloride, Berenil, Pentamidine - Serial Dilutions compounds->plate add_dao Add Recombinant DAO plate->add_dao preincubate Pre-incubate add_dao->preincubate add_substrate Initiate Reaction with Histamine preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read Fluorescence (Ex/Em = 530/590 nm) incubate->read_plate data_analysis Data Analysis: - Subtract Background - Normalize to Controls - Plot Dose-Response Curves read_plate->data_analysis ic50 Calculate IC50 Values data_analysis->ic50

Caption: Workflow for the in vitro DAO inhibition assay.

Step-by-Step Protocol: In Vitro DAO Inhibition Assay
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Reconstitute recombinant human DAO enzyme in the assay buffer to a final concentration of 2 µg/mL.

    • Prepare a 10 mM stock solution of histamine dihydrochloride in the assay buffer.

    • Prepare a detection reagent mix containing 100 µM Amplex® Red and 0.2 U/mL horseradish peroxidase (HRP) in the assay buffer. Protect from light.

    • Prepare 10 mM stock solutions of this compound, amiloride, berenil, and pentamidine in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well black, clear-bottom microplate, add 2 µL of the serially diluted test compounds and controls.

    • Add 48 µL of the DAO enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the histamine solution to each well. The final histamine concentration should be at its Km value for DAO.

    • Immediately add 50 µL of the detection reagent mix to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~590 nm.

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the positive control (no inhibitor) and negative control (no enzyme).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[13]

Cellular Benchmarking: Assessing DAO Inhibition in an Intestinal Model

To translate our in vitro findings into a more physiologically relevant context, we will utilize the Caco-2 human colon adenocarcinoma cell line. These cells, when cultured, differentiate to form a monolayer that mimics the intestinal epithelium and endogenously expresses DAO.[14][15][16] This cellular assay will allow us to assess the cell permeability and on-target engagement of our test compounds.

Experimental Workflow: Cellular DAO Inhibition Assay

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay DAO Activity Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 Cells on 96-well Plates differentiate Differentiate for 21 Days seed_cells->differentiate treat_cells Treat Differentiated Cells with Test Compounds differentiate->treat_cells incubate_treatment Incubate for 24 Hours treat_cells->incubate_treatment lyse_cells Lyse Cells incubate_treatment->lyse_cells add_reagents Add Histamine, HRP, & Amplex Red lyse_cells->add_reagents incubate_assay Incubate at 37°C add_reagents->incubate_assay read_fluorescence Read Fluorescence incubate_assay->read_fluorescence normalize_data Normalize to Protein Concentration read_fluorescence->normalize_data calculate_inhibition Calculate % Inhibition normalize_data->calculate_inhibition plot_curves Plot Dose-Response Curves & Calculate IC50 calculate_inhibition->plot_curves

Caption: Workflow for the cellular DAO inhibition assay in Caco-2 cells.

Step-by-Step Protocol: Cellular DAO Inhibition Assay
  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well.

    • Allow the cells to differentiate for 21 days, changing the medium every 2-3 days.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the benchmark inhibitors in the cell culture medium.

    • Remove the old medium from the differentiated Caco-2 cells and replace it with the compound-containing medium.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

  • DAO Activity Measurement:

    • After incubation, wash the cells twice with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • In a new 96-well plate, add a standardized amount of cell lysate from each well.

    • Perform the DAO activity assay as described in the in vitro protocol by adding histamine and the detection reagent mix.

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration of each sample.

    • Calculate the percentage of DAO inhibition for each compound concentration relative to the vehicle-treated control.

    • Plot the dose-response curves and determine the cellular IC50 values.

Data Presentation: A Comparative Overview of Inhibitory Potency

The following table summarizes the hypothetical IC50 values obtained from the in vitro and cellular assays, providing a clear comparison of the inhibitory potency of this compound against the known DAO inhibitors.

CompoundIn Vitro IC50 (µM)Cellular IC50 (µM)
This compound 5.215.8
Amiloride25.6>100
Berenil0.82.5
Pentamidine1.55.1

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only.

Understanding the Mechanism: The Histamine Metabolism Pathway

To fully appreciate the significance of DAO inhibition, it is crucial to understand its central role in histamine metabolism. The following diagram illustrates the two primary pathways for histamine degradation.

G cluster_dao DAO Pathway (Extracellular) cluster_hnmt HNMT Pathway (Intracellular) Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine DAO Diamine Oxidase (DAO) Histamine->DAO HNMT Histamine-N-methyltransferase (HNMT) Histamine->HNMT HDC->Histamine IAA Imidazole Acetic Acid DAO->IAA tMH tele-Methylhistamine HNMT->tMH MAOB MAO-B tMH->MAOB tMIAA tele-Methylimidazole Acetic Acid MAOB->tMIAA

Caption: The major pathways of histamine metabolism.

Discussion and Future Directions

This guide outlines a systematic approach to benchmarking the novel pyrazole compound, this compound, as a potential inhibitor of Diamine Oxidase. The proposed in vitro and cellular assays provide a robust framework for determining its potency and cellular efficacy in comparison to established DAO inhibitors.

The hypothetical data presented in the comparison table suggests that this compound is a moderately potent DAO inhibitor, with an in vitro IC50 in the low micromolar range. Its cellular activity, while slightly lower than its biochemical potency, indicates good cell permeability and on-target engagement in a relevant intestinal cell model. When compared to the benchmarks, our hypothetical compound is more potent than amiloride but less potent than the highly effective inhibitors, berenil and pentamidine.

These findings, if validated experimentally, would position this compound as a promising lead compound for further optimization. Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against other amine oxidases, such as monoamine oxidase A and B, to determine its selectivity for DAO.

  • Mechanism of Action Studies: Conducting enzyme kinetic studies to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy: Evaluating the compound's ability to modulate histamine levels and alleviate symptoms in animal models of histamine intolerance.

By following the rigorous benchmarking protocols outlined in this guide, researchers can confidently and efficiently evaluate the potential of novel compounds like this compound to address the unmet therapeutic needs in histamine intolerance and related conditions.

References

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  • Al-Shamsi, M., et al. (2024). Histamine Intolerance: Symptoms, Diagnosis, and Beyond. PMC. Retrieved from [Link]

  • Leitner, R., et al. (2014). Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro. PMC. Retrieved from [Link]

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  • PubMed. Diminazene aceturate (Berenil), a new use for an old compound?. Retrieved from [Link]

  • Comas-Basté, O., et al. (2021). Evidence for Dietary Management of Histamine Intolerance. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. Caco-2 Cell Line - The Impact of Food Bioactives on Health. Retrieved from [Link]

  • MSD Animal Health South Africa. Berenil® R.T.U.. Retrieved from [Link]

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  • National Center for Biotechnology Information. Pentamidine - StatPearls. Retrieved from [Link]

  • ResearchGate. Cell viability in human enterocytes Caco-2 treated with the indicated.... Retrieved from [Link]

  • Analytical Methods. The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles. Retrieved from [Link]

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  • National Center for Biotechnology Information. Amiloride - StatPearls. Retrieved from [Link]

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Bridging the Divide: A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to bind to a diverse array of biological targets.[2] This versatility has led to the development of numerous FDA-approved drugs for a wide range of conditions, from inflammation (Celecoxib) to cancer (Ruxolitinib) and cardiovascular diseases (Apixaban).[2][3]

However, the journey from a promising hit in a high-throughput in vitro screen to a clinically effective in vivo agent is fraught with challenges. A high-potency compound in a cell-free assay (e.g., low nanomolar IC₅₀) frequently fails to demonstrate the expected efficacy in a living organism. This guide provides an in-depth comparison of the in vitro and in vivo activity of pyrazole-based compounds, explaining the causal factors behind observed discrepancies and outlining the experimental frameworks necessary to navigate this critical transition in drug development. We will explore why a compound's performance in a test tube is only the first chapter of its story.

The In Vitro-In Vivo Correlation (IVIVC): From Benchtop Potency to Biological Efficacy

The central challenge in preclinical drug development is establishing a reliable in vitro-in vivo correlation (IVIVC). An ideal IVIVC allows researchers to predict the clinical performance of a drug candidate based on its laboratory characteristics. For pyrazole-based compounds, as with any therapeutic agent, this correlation is governed by a complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD).

  • In Vitro Activity: This is a measure of a compound's intrinsic activity against a specific, isolated biological target. It is typically determined in a controlled, simplified environment, such as a biochemical assay (e.g., enzyme inhibition) or a cell-based assay (e.g., cancer cell proliferation).[4][5] These assays are crucial for initial screening and establishing structure-activity relationships (SAR).[3]

  • In Vivo Activity: This describes the compound's net effect in a complex, living system, such as a mouse or rat model of a human disease.[4] It is the ultimate test of a drug's therapeutic potential, as it integrates the compound's ability to reach its target, exert its biological effect, and maintain a safe profile over time.

The frequent disconnect between these two realms is not a failure of the initial screening but rather a reflection of the immense biological complexity that separates a petri dish from a patient.

cluster_0 In Vitro Environment cluster_1 In Vivo Environment cluster_2 Biological Complexity Filters (ADME-Tox) invitro_activity High Potency (e.g., low IC50) invivo_efficacy Therapeutic Effect invitro_activity->invivo_efficacy Desired Correlation absorption Absorption invitro_activity->absorption Transition toxicity Off-Target Toxicity invitro_activity->toxicity distribution Distribution absorption->distribution metabolism Metabolism distribution->metabolism excretion Excretion metabolism->excretion excretion->invivo_efficacy toxicity->invivo_efficacy Negative Impact

Caption: The transition from in vitro potency to in vivo efficacy is mediated by ADME-Tox factors.

Case Study: Celecoxib - A Pyrazole-Based COX-2 Inhibitor

Celecoxib, a diaryl-substituted pyrazole, is a cornerstone example for understanding the IVIVC. It was designed as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme induced during inflammation, while sparing COX-1, which is involved in maintaining the gastric lining.[3] This selectivity is key to its improved gastrointestinal safety profile compared to non-selective NSAIDs.

In Vitro Activity: Quantifying Target Engagement

The primary in vitro evaluation for a COX inhibitor involves measuring its half-maximal inhibitory concentration (IC₅₀) against purified COX-1 and COX-2 enzymes. This directly assesses the compound's potency and selectivity.

Table 1: Comparative In Vitro Potency of Celecoxib

Enzyme IC₅₀ (µM) Selectivity Ratio (COX-1/COX-2)
Human COX-1 15 375

| Human COX-2 | 0.04 | |

Data are representative and compiled from publicly available pharmacological data.

This data clearly demonstrates that Celecoxib is a potent inhibitor of COX-2 and is approximately 375-fold more selective for COX-2 over COX-1. This high selectivity, identified in vitro, is the foundational hypothesis for its targeted in vivo action.

Detailed Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a self-validating system designed to quantify the inhibitory activity of a test compound on COX-2.

  • Preparation of Reagents:

    • COX-2 Enzyme: Recombinant human COX-2.

    • Substrate: Arachidonic Acid.

    • Detection Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Heme: Required cofactor for enzyme activity.

    • Assay Buffer: Tris-HCl, pH 8.0.

    • Test Compound (e.g., a novel pyrazole): Solubilized in DMSO. Celecoxib is used as a positive control.

  • Experimental Procedure:

    • Add 50 µL of Assay Buffer, 1 µL of Heme, and 10 µL of COX-2 enzyme to each well of a 96-well microplate.

    • Add 1 µL of the test compound at various concentrations (e.g., 0.01 nM to 100 µM) or DMSO (vehicle control).

    • Incubate for 10 minutes at 37°C. The pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately assessing time-dependent inhibitors.

    • Initiate the reaction by adding a 20 µL mixture of Arachidonic Acid and ADHP.

    • Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission = 535/587 nm) every minute for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

In Vivo Activity: Assessing Therapeutic Effect in a Disease Model

While the in vitro data is promising, it cannot predict how Celecoxib will behave in a living system. Will it be absorbed? Will it reach the inflamed tissue? Will it be metabolized too quickly? To answer these questions, a relevant animal model is required. The carrageenan-induced rat paw edema model is a classic and robust assay for evaluating acute anti-inflammatory activity.[4]

Table 2: In Vivo Anti-Inflammatory Activity of Celecoxib

Animal Model Dose (mg/kg, oral) Paw Edema Inhibition (%)
Carrageenan-Induced Rat Paw Edema 10 ~50-60%

| Carrageenan-Induced Rat Paw Edema | 30 | ~70-80% |

Data are representative of typical results reported in preclinical pharmacology studies.

The in vivo results confirm that orally administered Celecoxib effectively reduces inflammation in a dose-dependent manner, validating the therapeutic hypothesis generated from the in vitro findings.

Detailed Protocol: In Vivo Carrageenan-Induced Rat Paw Edema

This protocol provides a validated system for assessing the anti-inflammatory efficacy of a test compound.

  • Animal Acclimatization and Grouping:

    • Use male Wistar rats (150-180g). Acclimatize animals for at least 7 days.

    • Fast the animals overnight before the experiment but allow free access to water. This is crucial to standardize gastric absorption.

    • Randomly divide animals into groups (n=6 per group): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Positive Control (Celecoxib, 10 mg/kg), and Test Compound groups.

  • Compound Administration:

    • Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. The timing is critical to ensure the compound has reached peak plasma concentration when inflammation is induced.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

    • The plethysmometer provides a highly precise and objective measurement of volume displacement.

  • Data Analysis:

    • Calculate the percentage of edema at each time point for each animal: Edema (%) = [(Vₜ - V₀) / V₀] * 100.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group: Inhibition (%) = [1 - (Edema_treated / Edema_control)] * 100.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

start Drug Discovery Start: Novel Pyrazole Synthesis invitro In Vitro Screening (e.g., COX-2 Enzyme Assay) start->invitro sar Structure-Activity Relationship (SAR) Optimization invitro->sar Iterative Feedback sar->invitro lead Lead Candidate Selection (High Potency & Selectivity) sar->lead invivo In Vivo Testing (e.g., Rat Paw Edema Model) lead->invivo Validate in Living System invivo->sar Feedback for Improved ADME pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) Studies invivo->pkpd preclinical Preclinical Development pkpd->preclinical

Caption: A typical workflow from in vitro screening to in vivo validation for a pyrazole compound.

Conclusion: An Integrated Approach to Predictive Drug Development

The development of pyrazole-based therapeutics exemplifies the critical need for an integrated experimental approach. While in vitro assays provide essential data on a compound's intrinsic potency and mechanism of action, they represent a highly idealized system. The true therapeutic potential can only be unveiled through carefully designed in vivo studies that account for the complexities of a living organism.

For researchers and drug development professionals, success lies in understanding the potential for disparity between these two domains and proactively designing compounds and experiments that bridge the gap. By focusing on optimizing not just target potency (in vitro) but also pharmacokinetic properties (in vivo), the full therapeutic promise of versatile scaffolds like pyrazole can be realized.

References

  • Current status of pyrazole and its biological activities - PMC. PubMed Central. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. In the realm of heterocyclic chemistry, isomerism presents a frequent and critical challenge. The subtle rearrangement of atoms can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the potential isomers of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine, a molecule of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous therapeutic agents.

This guide is structured to provide not just data, but a logical framework for spectroscopic problem-solving, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the key diagnostic features that allow for the confident differentiation of these closely related isomers.

The Isomeric Landscape: Tautomerism in Pyrazoles

The primary source of isomerism in this compound arises from the tautomerism inherent to the pyrazole ring. Prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring.[1] This results in two distinct tautomeric forms for our target molecule, which we will designate as Isomer A and Isomer B.

  • Isomer A: this compound

  • Isomer B: 3-(3-methyl-1H-pyrazol-4-yl)propan-1-amine

The relative stability and, therefore, the predominant tautomer in a given environment can be influenced by factors such as the solvent and the nature of the substituents.[2] A thorough spectroscopic analysis is essential to identify the major tautomer present or to characterize a mixture of both.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling Proton Connectivity

The proton NMR spectra of Isomer A and Isomer B are expected to show distinct differences, primarily in the chemical shifts of the pyrazole ring proton and the methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Isomers A and B

ProtonIsomer A (Predicted)Isomer B (Predicted)Rationale for Differentiation
Pyrazole-H~7.3-7.5~7.3-7.5While the chemical shift of the lone pyrazole proton (at C3 or C5) might be similar, its coupling to the N-H proton could differ, and its NOE correlations will be distinct.
-CH₃~2.2-2.4~2.4-2.6The methyl group in Isomer B is adjacent to a proton-bearing nitrogen, which may result in a slight downfield shift compared to Isomer A, where it is adjacent to a substituted nitrogen.
-CH₂- (α to pyrazole)~2.5-2.7~2.5-2.7Minimal difference expected.
-CH₂- (β to pyrazole)~1.7-1.9~1.7-1.9Minimal difference expected.
-CH₂- (γ, attached to -NH₂)~2.8-3.0~2.8-3.0Minimal difference expected.
-NH₂Broad singlet, ~1.5-3.0Broad singlet, ~1.5-3.0Highly variable and solvent-dependent.
N-H (pyrazole)Broad singlet, ~10-13Broad singlet, ~10-13Highly variable and solvent-dependent.

Key Differentiating Feature: The most reliable distinction in the ¹H NMR will likely come from two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon signals. Specifically, an HMBC experiment would show a correlation between the methyl protons and different pyrazole ring carbons in each isomer.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra will provide a more direct and often less ambiguous differentiation of the two isomers. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the position of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Isomers A and B

CarbonIsomer A (Predicted)Isomer B (Predicted)Rationale for Differentiation
Pyrazole C3~140-145~148-153In Isomer B, this carbon bears a methyl group, leading to a downfield shift.
Pyrazole C4~110-115~110-115The environment of this carbon is similar in both isomers.
Pyrazole C5~148-153~140-145In Isomer A, this carbon is substituted with a methyl group.
-CH₃~10-15~10-15Minimal difference expected.
-CH₂- (α to pyrazole)~20-25~20-25Minimal difference expected.
-CH₂- (β to pyrazole)~30-35~30-35Minimal difference expected.
-CH₂- (γ, attached to -NH₂)~40-45~40-45Minimal difference expected.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Transfer to a 5 mm NMR tube. prep1->prep2 acq1 Acquire 1H NMR spectrum (e.g., 400 MHz). prep2->acq1 Insert sample into spectrometer acq2 Acquire 13C NMR spectrum (e.g., 100 MHz). acq1->acq2 acq3 Perform 2D NMR (HSQC, HMBC) for structural elucidation. acq2->acq3 proc1 Apply Fourier Transform and phase correction. acq3->proc1 Raw data proc2 Integrate 1H signals and assign chemical shifts. proc1->proc2 proc3 Analyze coupling constants and 2D correlations. proc2->proc3 end Final Structure proc3->end Structural confirmation

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for confirming the presence of key functional groups. Both isomers share the same functional groups (primary amine, N-H bonds in the pyrazole ring, C-H bonds, and the pyrazole ring itself), so their IR spectra are expected to be broadly similar. However, subtle differences in the fingerprint region and in the N-H stretching frequencies may be observable.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for Isomers A and B

Functional GroupExpected Range (cm⁻¹)Expected Appearance in Both IsomersPotential for Differentiation
N-H stretch (primary amine)3400-3250Two bands (asymmetric and symmetric stretching).[4]The exact positions and shapes of these bands might be subtly influenced by the different pyrazole tautomer, but this is unlikely to be a primary differentiating feature.
N-H stretch (pyrazole)3200-3100 (broad)A broad absorption due to hydrogen bonding.[5]Minor shifts may be present but are unlikely to be definitive.
C-H stretch (alkyl)2960-2850Multiple sharp bands.No significant difference expected.
N-H bend (primary amine)1650-1580A sharp to medium intensity band.Minor shifts possible.
C=N and C=C stretch (pyrazole ring)1600-1450Multiple bands of varying intensity.The pattern of these absorptions in the fingerprint region may show subtle but reproducible differences between the two isomers.

Experimental Protocol for FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly on the ATR crystal. acq1 Collect a background spectrum of the empty ATR crystal. prep1->acq1 Mount sample acq2 Collect the sample spectrum (e.g., 16-32 scans at 4 cm-1 resolution). acq1->acq2 proc1 Perform background subtraction. acq2->proc1 Raw interferogram proc2 Identify and label significant absorption bands. proc1->proc2 end IR Spectrum proc2->end Functional group identification

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Both isomers will have the same molecular weight, so the differentiation will rely on observing differences in their fragmentation pathways.

Expected Fragmentation:

The fragmentation of pyrazoles often involves cleavage of the N-N bond and subsequent ring fragmentation. The position of the methyl group is expected to influence the relative abundance of certain fragment ions.

  • Molecular Ion (M⁺): Both isomers will exhibit a molecular ion peak at the same m/z value.

  • α-Cleavage: Cleavage of the C-C bond alpha to the amine nitrogen is a common fragmentation pathway for amines, which would result in a fragment corresponding to the loss of a propyl radical.

  • Pyrazole Ring Fragmentation: The fragmentation of the pyrazole ring itself will be the key to differentiation. The loss of a methyl radical or acetonitrile from the molecular ion could be favored in one isomer over the other. For instance, the fragmentation of 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole show distinct differences in their fragmentation patterns.

Table 4: Predicted Key Mass Spectral Fragments (m/z) for Isomers A and B

Fragmentation PathwayIsomer A (Predicted m/z)Isomer B (Predicted m/z)Rationale for Differentiation
[M]⁺Same for bothSame for bothConfirms molecular formula.
[M - CH₃]⁺PossiblePossibleThe relative intensity may differ.
[M - C₃H₇]⁺PossiblePossibleResult of α-cleavage at the amine side chain.
Pyrazole ring fragmentsDifferent pattern expectedDifferent pattern expectedThe position of the methyl group will direct the ring cleavage, leading to fragment ions of different m/z values or different relative abundances.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile). prep2 Infuse the sample into the ion source (e.g., ESI, APCI). prep1->prep2 acq1 Acquire full scan mass spectrum to determine the molecular ion. prep2->acq1 Ionization acq2 Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. acq1->acq2 proc1 Identify the molecular ion peak. acq2->proc1 Mass spectral data proc2 Analyze the fragmentation pattern and propose fragmentation pathways. proc1->proc2 end Mass Spectrum proc2->end Structural information

Caption: General workflow for mass spectrometry analysis.

Conclusion: An Integrated Spectroscopic Approach

The definitive differentiation of the this compound isomers, arising from pyrazole tautomerism, requires a multi-faceted spectroscopic approach. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly ¹³C NMR and 2D techniques like HMBC, stands out as the most powerful tool for unambiguous structural assignment. By carefully analyzing the distinct chemical shifts of the pyrazole ring carbons and the long-range correlations of the methyl protons, researchers can confidently distinguish between Isomer A and Isomer B. This guide provides a robust framework for such an analysis, emphasizing the importance of standardized protocols and a deep understanding of the underlying spectroscopic principles.

References

  • Naji, A. A., & Al-Noor, T. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
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  • El-Faham, A., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1494.
  • Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42.
  • Ivanova, Y. B., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(12), 1165-1172.
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  • Thorne, A. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1098.
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  • Dow, D. E., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2022(3), M1424.
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